BLU9931
Description
an FGFR4 inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]-3-methylphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N4O3/c1-5-21(33)30-18-8-6-7-14(2)25(18)32-26-29-13-16-11-15(9-10-17(16)31-26)22-23(27)19(34-3)12-20(35-4)24(22)28/h5-13H,1H2,2-4H3,(H,30,33)(H,29,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEBNKKOLVBTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538604-68-0 | |
| Record name | BLU-9931 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1538604680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BLU-9931 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK825B5DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BLU9931, a Selective and Irreversible FGFR4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BLU9931, a first-in-class, potent, and selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details the molecular interactions, cellular consequences, and anti-tumor activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Mechanism of Action
This compound is an orally bioavailable small molecule designed to selectively target and irreversibly inhibit the kinase activity of FGFR4.[1][2] Its mechanism is centered on the covalent modification of a unique cysteine residue, Cys552, located in the ATP-binding pocket of FGFR4.[3][4] This cysteine is not present in other FGFR family members (FGFR1, FGFR2, and FGFR3), which instead have a tyrosine at the analogous position, providing a basis for the exquisite selectivity of this compound.[3]
The irreversible binding of this compound to Cys552 blocks the autophosphorylation of FGFR4 and subsequent activation of downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[2] This targeted inhibition is particularly relevant in hepatocellular carcinoma (HCC) and other solid tumors where the FGF19/FGFR4 signaling axis is aberrantly activated.[1][4]
Signaling Pathway Inhibition
Activation of FGFR4 by its ligand, Fibroblast Growth Factor 19 (FGF19), in conjunction with the co-receptor Klotho-β (KLB), triggers a signaling cascade that promotes oncogenesis.[1][5] this compound effectively abrogates this signaling by inhibiting FGFR4. Key downstream pathways affected include:
-
FRS2-MAPK/ERK Pathway: this compound treatment leads to a dose-dependent reduction in the phosphorylation of Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Mitogen-Activated Protein Kinase (MAPK, also known as ERK).[6][7]
-
PI3K-AKT Pathway: Inhibition of FGFR4 by this compound also results in decreased phosphorylation of AKT, a critical node in the cell survival pathway.[6][7]
-
STAT3 Pathway: In some cellular contexts, such as pancreatic cancer, this compound has been shown to inhibit the phosphorylation of STAT3.[5]
The inhibition of these pathways ultimately leads to decreased cell proliferation, induction of apoptosis, and in some cases, cellular senescence.[5][6][8]
Quantitative Data
The potency, selectivity, and cellular activity of this compound have been extensively characterized. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| FGFR4 | 3 | Enzymatic Assay | [6][7] |
| FGFR1 | 591 | Enzymatic Assay | [7] |
| FGFR2 | 493 | Enzymatic Assay | [7] |
| FGFR3 | 150 | Enzymatic Assay | [7] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Assay Type | Reference |
| Hep 3B | Hepatocellular Carcinoma | 0.07 | Proliferation Assay | [6] |
| HuH7 | Hepatocellular Carcinoma | 0.11 | Proliferation Assay | [6] |
| JHH7 | Hepatocellular Carcinoma | 0.02 | Proliferation Assay | [6] |
| PK-1 | Pancreatic Ductal Adenocarcinoma | ~2 (effective concentration) | Proliferation Assay | [5] |
| T3M-4 | Pancreatic Ductal Adenocarcinoma | ~2 (effective concentration) | Proliferation Assay | [5] |
Table 3: In Vivo Antitumor Activity of this compound
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| Hep 3B | Hepatocellular Carcinoma | 10-100 mg/kg, oral, twice daily for 21 days | Dose-dependent tumor growth inhibition and regression | [6][7] |
| LIXC012 (PDX) | Hepatocellular Carcinoma | 30-100 mg/kg, oral, twice daily | Tumor regression |
Key Experimental Protocols
This section provides an overview of the methodologies used to characterize the mechanism of action of this compound.
In Vitro Kinase Assay (Omnia® Kinase Assay)
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against FGFR family kinases.
Methodology:
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases, Omnia® Kinase Assay Kit (including Sox-based peptide substrate and ATP), and this compound.
-
Procedure:
-
Kinase reactions are set up in a 96- or 384-well plate format.
-
A master mix containing 10X Kinase Reaction Buffer, 10X peptide substrate, 10X ATP, and 10X DTT is prepared.
-
Serial dilutions of this compound are added to the wells.
-
The kinase enzyme is added to initiate the reaction.
-
The reaction is incubated at 30°C.
-
Fluorescence is measured kinetically (e.g., every 60 seconds for 60 minutes) or as an endpoint reading using a microplate reader with excitation at ~360 nm and emission at ~485 nm.
-
-
Data Analysis: The rate of the reaction (increase in fluorescence over time) is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Western Blot Analysis of Cellular Signaling
Objective: To assess the effect of this compound on the phosphorylation of key downstream signaling proteins in cancer cell lines.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., Hep 3B, MDA-MB-453) are cultured to ~80% confluency and then treated with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against total and phosphorylated forms of FGFR4, FRS2, MAPK, and AKT overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.
Cell Proliferation Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for 72-120 hours.
-
Cell Viability Measurement:
-
The CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol.
-
The plate is incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence is measured using a microplate reader.
-
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percent inhibition of proliferation. EC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Hepatocellular Carcinoma (HCC) Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Cell Implantation: Female athymic nude mice are subcutaneously injected with a suspension of Hep 3B cells in Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), at which point the mice are randomized into treatment and vehicle control groups.
-
Compound Administration: this compound is administered orally, typically twice daily, at doses ranging from 10 to 100 mg/kg.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected to assess target engagement. For example, the expression of CYP7A1 mRNA, a downstream biomarker of FGFR4 signaling, can be measured by qRT-PCR.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical significance is determined using appropriate statistical tests.
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: this compound Mechanism of Action in the FGFR4 Signaling Pathway.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Native Molecule Drug Discovery Assays Using Mass Spec - American Chemical Society [acs.org]
- 3. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 8. chemrxiv.org [chemrxiv.org]
BLU9931: A Technical Guide to the Discovery and Development of a First-in-Class Covalent FGFR4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BLU9931, a potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The aberrant signaling of the FGF19-FGFR4 axis has been identified as a key oncogenic driver in a subset of hepatocellular carcinomas (HCC), making it a compelling target for therapeutic intervention.[1][2] this compound was developed as a first-in-class molecule to specifically target this pathway.[3][4][5]
Introduction to the FGF19-FGFR4 Signaling Axis in Cancer
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and metabolism.[6] Dysregulation of this pathway is implicated in the development and progression of several cancers.[7] In hepatocellular carcinoma, the FGF19-FGFR4 signaling axis is a notable oncogenic driver.[1] FGF19, the primary ligand for FGFR4, binds to the receptor in the presence of the co-receptor β-Klotho (KLB), leading to FGFR4 dimerization and autophosphorylation.[8] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.[1] Amplification of the FGF19 gene and overexpression of FGFR4 are observed in a significant portion of HCC cases, correlating with poor prognosis.[2] This dependency makes the FGF19-FGFR4 pathway an attractive target for precision cancer therapy.
The Discovery of this compound: A Structure-Guided Approach
The development of this compound was a landmark in targeting the FGFR family with high selectivity.[3] While several multi-kinase inhibitors with activity against FGFRs existed, they often lacked specificity, leading to off-target toxicities.[3] The discovery of this compound capitalized on a unique structural feature within the ATP-binding pocket of FGFR4. Unlike other FGFR paralogs (FGFR1, 2, and 3), FGFR4 possesses a cysteine residue (Cys552) in the hinge region proximal to the ATP-binding site.[9][10]
This unique cysteine provided an opportunity to design a covalent, irreversible inhibitor. This compound, a cell-permeable anilinoquinazoline derivative, was engineered to form a covalent bond with Cys552.[11] This covalent interaction ensures a prolonged and highly specific inhibition of FGFR4, while sparing other FGFR family members and the broader kinome.[3][4][5]
Mechanism of Action
This compound functions as a potent and irreversible inhibitor of FGFR4.[12] Its mechanism involves the acrylamide moiety of the molecule acting as a Michael acceptor for the thiol group of the Cys552 residue in the FGFR4 ATP-binding pocket.[8][9] This targeted covalent bond formation physically blocks ATP from binding, thereby preventing receptor phosphorylation and subsequent activation of downstream signaling pathways.
The inhibition of FGFR4 by this compound leads to a dose-dependent reduction in the phosphorylation of key downstream signaling proteins, including FRS2, MAPK (ERK), and AKT.[3][12] This durable pathway inhibition ultimately suppresses cell proliferation, induces apoptosis in cancer cells dependent on FGFR4 signaling, and leads to tumor growth inhibition in vivo.[3][11]
Caption: The FGF19-FGFR4 signaling pathway in hepatocellular carcinoma.
Caption: Irreversible inhibition of FGFR4 by this compound via covalent bonding.
Quantitative Data Summary
The preclinical evaluation of this compound generated significant quantitative data supporting its potency, selectivity, and anti-tumor activity.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nmol/L) | Kd (nmol/L) |
|---|---|---|
| FGFR4 | 3 | 6 |
| FGFR1 | 591 | - |
| FGFR2 | 493 | - |
| FGFR3 | 150 | - |
Data sourced from Hagel, M., et al. (2015) and MedchemExpress.[3][11][12]
Table 2: Anti-proliferative Activity of this compound in HCC Cell Lines
| Cell Line | FGF19 Status | EC50 (µmol/L) |
|---|---|---|
| Hep 3B | Amplified | 0.04 - 0.07 |
| HuH7 | Expressed | 0.11 |
| JHH7 | Expressed | 0.02 |
| LIXC012 | Expressed | 0.14 |
| LIXC011 | Expressed | 1.2 |
Data sourced from Hagel, M., et al. (2015) and MedchemExpress.[3][12]
Table 3: In Vivo Efficacy of this compound in HCC Xenograft Models
| Xenograft Model | Dosing | Outcome |
|---|---|---|
| Hep 3B | 100 mg/kg, orally, twice daily for 21 days | Dose-dependent tumor growth inhibition and regression.[3] |
| LIXC012 | 100 mg/kg, orally, twice daily | Significant tumor growth inhibition.[13] |
Data sourced from Hagel, M., et al. (2015) and related studies.[3][13]
Table 4: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
|---|---|
| Bioavailability (Oral) | 18% |
| Half-life (t1/2) | 2.3 hours |
Data from a 10 mg/kg oral dose. Sourced from Hagel, M., et al. (2015).[3][11]
Detailed Experimental Protocols
The following protocols are summarized from the methodologies reported in the primary literature on this compound.[3]
5.1. FGFR Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the IC50 of this compound against FGFR family kinases.
-
Materials: Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 proteins; 1x Kinase Reaction Buffer (KRB); CSKtide (substrate); ATP; this compound serial dilutions.
-
Procedure:
-
Incubate picomolar to low nanomolar concentrations of FGFR proteins in KRB.
-
Add 1 µmol/L of CSKtide and ATP (at Km concentration, typically 50-250 µmol/L).
-
Add serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the reaction mixture at 25°C for 90 minutes.
-
Terminate the reaction by adding a stop buffer.
-
Quantify kinase activity, typically using a luminescence-based or fluorescence-based assay to measure remaining ATP or phosphopeptide formation.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
5.2. Cell-Based FGFR Signaling Assay (Western Blot)
-
Objective: To assess the effect of this compound on FGFR4 pathway phosphorylation in cells.
-
Cell Lines: Hep 3B (FGF19-amplified HCC), MDA-MB-453 (FGFR4-driven breast cancer).
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.3-300 nM) or DMSO for 1 hour.
-
For some experiments, stimulate the pathway with 100 ng/mL FGF19 for 10 minutes before lysis.
-
Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-FGFR, p-FRS2, p-MAPK, p-AKT, and their total protein counterparts. Use an antibody for a housekeeping protein (e.g., actin) as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
5.3. Cell Proliferation Assay
-
Objective: To determine the anti-proliferative effect (EC50) of this compound on cancer cell lines.
-
Materials: HCC cell lines (e.g., Hep 3B, HuH7), complete growth medium, this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach.
-
Treat cells with a serial dilution of this compound for 72 to 120 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader to quantify ATP levels, which correlate with the number of viable cells.
-
Calculate EC50 values from the dose-response curve.
-
5.4. In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of this compound in a mouse model.
-
Animal Model: Female BALB/c nude mice.
-
Procedure:
-
Subcutaneously implant HCC cells (e.g., 5 x 10^6 Hep 3B cells) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment groups (vehicle, this compound at various doses, positive control like sorafenib).
-
Administer this compound orally, typically twice daily (e.g., at 10, 30, 100 mg/kg).
-
Measure tumor volume (using calipers) and mouse body weight regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 21 days).
-
At the end of the study, euthanize the mice and harvest tumors for pharmacodynamic biomarker analysis (e.g., qRT-PCR for CYP7A1).
-
Analyze data for tumor growth inhibition and statistical significance.
-
Caption: Workflow for an in vivo xenograft study of this compound.
Conclusion
The discovery and preclinical development of this compound represent a successful application of structure-based drug design to create a highly selective and potent therapeutic agent.[3][4][5] By targeting a unique cysteine residue in FGFR4, this compound achieves remarkable paralog selectivity, minimizing the potential for off-target effects associated with pan-FGFR inhibitors.[3][9] Preclinical data robustly demonstrate its ability to inhibit the oncogenic FGF19-FGFR4 signaling pathway, leading to significant anti-proliferative effects in vitro and tumor regression in vivo in models of hepatocellular carcinoma.[3][14] this compound established a new paradigm for treating a genetically defined subset of HCC patients and paved the way for the clinical development of next-generation selective FGFR4 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. oaepublish.com [oaepublish.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]
- 8. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma [mdpi.com]
BLU9931: A Potent and Selective Irreversible Inhibitor of FGFR4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BLU9931 is a first-in-class, potent, and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) characterized by an activated FGFR4 signaling pathway. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound. Detailed methodologies for relevant assays are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound, chemically named N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide, is a small molecule with a molecular formula of C26H22Cl2N4O3 and a molecular weight of 509.38 g/mol .[1] Its structure is characterized by an anilinoquinazoline core, which interacts with the hinge region of the FGFR4 kinase domain, and a dichlorodimethoxyphenyl group that occupies a hydrophobic pocket, contributing to its selectivity.[2] The key feature for its irreversible inhibition is the acrylamide moiety, which forms a covalent bond with a specific cysteine residue in the ATP-binding pocket of FGFR4.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide | [1] |
| Molecular Formula | C26H22Cl2N4O3 | [1] |
| Molecular Weight | 509.38 g/mol | [1] |
| CAS Number | 1538604-68-0 | [1] |
| Solubility | Soluble in DMSO; Insoluble in H2O | [1] |
Mechanism of Action
This compound is a highly selective and irreversible inhibitor of FGFR4.[1] Its mechanism of action is centered on the covalent modification of Cysteine 552 (Cys552) within the ATP-binding pocket of FGFR4.[2] This specific cysteine residue is unique to FGFR4 among the FGFR family members (FGFR1, 2, and 3), which possess a tyrosine at the equivalent position.[2] This structural difference is the basis for this compound's remarkable selectivity.
The binding of this compound to FGFR4 blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[3] In cancer cells with an activated FGF19-FGFR4 signaling axis, this inhibition leads to the suppression of key downstream effectors, including Fibroblast Growth Factor Receptor Substrate 2 (FRS2), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (AKT).[1][3] The blockade of these pathways ultimately results in the inhibition of tumor cell proliferation and the induction of apoptosis.[3]
Quantitative Data
This compound exhibits potent inhibitory activity against FGFR4 with high selectivity over other FGFR family members and a wide range of other kinases.
Table 2: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| FGFR4 IC50 | 3 nM | Biochemical Assay | [1] |
| FGFR1 IC50 | 591 nM | Biochemical Assay | [1] |
| FGFR2 IC50 | 493 nM | Biochemical Assay | [1] |
| FGFR3 IC50 | 150 nM | Biochemical Assay | [1] |
| Hep 3B EC50 | 0.07 µM | Cell Proliferation Assay | [3] |
| HuH7 EC50 | 0.11 µM | Cell Proliferation Assay | [3] |
| JHH7 EC50 | 0.02 µM | Cell Proliferation Assay | [3] |
Experimental Protocols
Chemical Synthesis
The synthesis of this compound has been described in patent application WO2014011900, where it is referred to as "compound 25".[1] The synthesis involves a multi-step process culminating in the formation of the N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide structure.
In Vitro FGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR family kinases.
Methodology:
-
Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
-
Kinase reactions are performed in a buffer containing ATP at its Km concentration and a suitable peptide substrate.
-
This compound is serially diluted and added to the reaction mixtures.
-
The reactions are incubated at room temperature for a defined period (e.g., 60 minutes).
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method or mobility shift assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Hepatocellular carcinoma cell lines (e.g., Hep 3B, HuH7, JHH7) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The half-maximal effective concentration (EC50) values are determined from the dose-response curves.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a suspension of human HCC cells (e.g., Hep 3B).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at various dose levels (e.g., 10, 30, 100 mg/kg) on a specified schedule (e.g., once or twice daily). The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).
Conclusion
This compound is a pioneering selective and irreversible inhibitor of FGFR4 with compelling preclinical data supporting its potential as a targeted therapy for hepatocellular carcinoma. Its unique mechanism of action, centered on the covalent modification of Cys552, provides a strong rationale for its high selectivity and potency. The data and protocols presented in this guide offer a valuable resource for the scientific community to further investigate and build upon the therapeutic promise of this compound and other selective FGFR4 inhibitors.
References
An In-depth Technical Guide to the Covalent Binding of BLU9931 to Cys552 of FGFR4
For Researchers, Scientists, and Drug Development Professionals
Abstract
BLU9931 is a first-in-class, potent, and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Its mechanism of action involves the formation of a covalent bond with a unique cysteine residue, Cys552, located in the hinge region of the FGFR4 ATP-binding pocket. This covalent modification leads to the sustained inhibition of FGFR4 signaling, which is implicated in the pathogenesis of certain cancers, particularly hepatocellular carcinoma (HCC) with an activated FGF19-FGFR4 signaling axis. This guide provides a comprehensive overview of the covalent binding of this compound to Cys552, including the underlying signaling pathways, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.
Introduction: The FGF19-FGFR4 Signaling Axis in Cancer
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various physiological processes, including cell proliferation, differentiation, and metabolism.[1] The FGF19 subfamily of ligands, which includes FGF19, acts in an endocrine manner. FGF19 signals exclusively through FGFR4 in a complex with its co-receptor β-Klotho (KLB).[2][3] Aberrant activation of the FGF19-FGFR4 signaling axis, often driven by FGF19 amplification, is a key oncogenic driver in a subset of hepatocellular carcinomas.[1]
Upon binding of FGF19 to the FGFR4-KLB complex, FGFR4 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades.[3][4] Key downstream effector pathways include the RAS-RAF-MAPK and PI3K-AKT pathways, which are activated through the phosphorylation of adaptor proteins such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[4][5] This leads to increased cell proliferation and survival, contributing to tumor growth.[4][5]
dot
Caption: FGF19-FGFR4 Signaling Pathway.
This compound: A Covalent Inhibitor of FGFR4
This compound was specifically designed as a selective and irreversible inhibitor of FGFR4.[1] Its selectivity is achieved by targeting a unique cysteine residue (Cys552) present in the hinge region of the ATP-binding pocket of FGFR4, which is replaced by a tyrosine in other FGFR family members (FGFR1, FGFR2, and FGFR3).[6] this compound contains an acrylamide "warhead" that forms a covalent bond with the thiol group of Cys552 through a Michael addition reaction.[1] This irreversible binding locks the inhibitor in the ATP-binding site, leading to potent and sustained inhibition of FGFR4 kinase activity. The crystal structure of this compound in complex with FGFR4 (PDB ID: 4XCU) confirms this covalent interaction.[7][8][9]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
Table 1: In Vitro Biochemical Potency of this compound
| Target | IC50 (nM) | K_d_ (nM) | k_inact_/K_I_ (M⁻¹s⁻¹) | Reference(s) |
| FGFR4 | 3 | 6 | 0.6 x 10⁵ | [10] |
| FGFR1 | 591 | - | - | [10] |
| FGFR2 | 493 | - | - | [10] |
| FGFR3 | 150 | - | - | [10] |
| Non-covalent analog | 938 | - | - |
IC50: Half-maximal inhibitory concentration; K_d_: Dissociation constant; k_inact_/K_I_: Second-order rate constant of inactivation.
Table 2: Kinome Selectivity of this compound
| Kinase | % Inhibition at 3 µM | K_d_ (nM) | Selectivity Score S(10) | Reference(s) |
| FGFR4 | 99.7 | 6 | 0.005 | |
| CSF1R | 90.1 | 2716 |
Data from KINOMEscan profile of 456 kinases. The S(10) selectivity score reflects the fraction of kinases inhibited by more than 90% at a given concentration.
Table 3: Cellular Activity of this compound in HCC Cell Lines
| Cell Line | EC50 (µM) | FGF19/FGFR4/KLB Status | Reference(s) |
| Hep 3B | 0.07 | Amplified/High/High | [10] |
| HuH7 | 0.11 | High/High/High | [10] |
| JHH7 | 0.02 | High/High/High | [10] |
| SNU878 | 5.2 | High/High/Low |
EC50: Half-maximal effective concentration.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the covalent binding and activity of this compound.
In Vitro FGFR Kinase Assay (IC50 Determination)
This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound against FGFR family members.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
CSKtide substrate (1 µM)
-
ATP (at K_M_ concentration, typically 50-250 µM)
-
1x Kinase Reaction Buffer (KRB): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
This compound serial dilutions in DMSO
-
Stop buffer
-
Caliper EZReader2 or similar microfluidic capillary electrophoresis system
Procedure:
-
Prepare a reaction mixture containing the respective FGFR kinase, CSKtide substrate, and ATP in 1x KRB.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Incubate the reaction at 25°C for 90 minutes.
-
Terminate the reaction by adding the stop buffer.
-
Analyze the reaction products using a Caliper EZReader2 to measure the extent of substrate phosphorylation.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Determination of k_inact_ and K_I_
This protocol outlines a method to determine the kinetic parameters of irreversible inhibition.[11][12]
Materials:
-
Recombinant FGFR4 kinase domain
-
This compound
-
Reaction buffer (as in 4.1)
-
Mass spectrometer or activity-based readout system
Procedure:
-
Incubate a fixed concentration of FGFR4 with varying concentrations of this compound in the reaction buffer at a constant temperature (e.g., 25°C).
-
At various time points, quench the reaction and measure the remaining enzyme activity or directly measure the formation of the covalent adduct by mass spectrometry.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The slope of this line represents the observed rate constant (k_obs_).
-
Plot the k_obs_ values against the corresponding inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact_ and K_I_: k_obs_ = k_inact_ * [I] / (K_I_ + [I]) where [I] is the inhibitor concentration.
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This protocol describes the use of mass spectrometry to confirm the covalent binding of this compound to FGFR4.[13][14]
Materials:
-
Recombinant FGFR4 kinase domain
-
This compound
-
Incubation buffer (e.g., PBS)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate recombinant FGFR4 with an excess of this compound in the incubation buffer for a sufficient time to allow for covalent bond formation (e.g., 1-2 hours at room temperature).
-
As a control, incubate FGFR4 with DMSO.
-
Desalt the protein samples using a suitable method (e.g., C4 ZipTip).
-
Analyze the samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the molecular weight of the protein.
-
A mass shift corresponding to the molecular weight of this compound in the inhibitor-treated sample compared to the control confirms the formation of a covalent adduct.[1]
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of LY2874455 | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biokin.com [biokin.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
BLU9931: A Comprehensive Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity of BLU9931, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The information presented herein is curated for professionals in the fields of oncology research and drug development, offering a detailed overview of the compound's binding affinity, inhibitory concentrations, and the experimental methodologies used to determine its highly selective profile.
Executive Summary
This compound is a first-in-class, highly selective, and irreversible small-molecule inhibitor of FGFR4.[1] It demonstrates remarkable potency against FGFR4 while exhibiting minimal activity against other kinases, including the closely related FGFR family members.[1][2] This selectivity is attributed to its unique covalent binding mechanism to a cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, a feature not conserved across other FGFR paralogs.[2][3] Kinome-wide screening has confirmed that this compound interacts with a very limited number of off-target kinases, making it a valuable tool for studying FGFR4-driven biology and a promising therapeutic candidate for cancers with an activated FGFR4 signaling pathway, such as hepatocellular carcinoma (HCC).[1][4]
Quantitative Selectivity Data
The selectivity of this compound has been rigorously quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound against a panel of kinases.
Table 2.1: Potency against FGFR Family Kinases
| Kinase | IC50 (nM) | Fold Selectivity vs. FGFR4 |
| FGFR4 | 3[2][4][5][6] | 1 |
| FGFR1 | 591[2][4] | ~197 |
| FGFR2 | 493[2][4] | ~164 |
| FGFR3 | 150[2][4] | 50 |
Table 2.2: Kinome-wide Selectivity Profile (KINOMEscan)
| Kinase | Binding (Kd, nM) | % Inhibition at 3 µM |
| FGFR4 | 6[4][5][7] | 99.7[2][4] |
| CSF1R | 2716[4][7] | 90.1[4] |
Of 398 wild-type kinases screened, only FGFR4 and CSF1R showed significant binding.[4] The selectivity score S(10) at 3 µmol/L for this compound is 0.005.[4]
Table 2.3: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| Hep 3B | Hepatocellular Carcinoma | 0.07[5] |
| HuH7 | Hepatocellular Carcinoma | 0.11[5] |
| JHH7 | Hepatocellular Carcinoma | 0.02[5] |
| A498 | Clear Cell Renal Cell Carcinoma | 4.6[8] |
| A704 | Clear Cell Renal Cell Carcinoma | 3.8[8] |
| 769-P | Clear Cell Renal Cell Carcinoma | 2.7[8] |
| MDA-MB-453 (FGFR4 Y367C) | Breast Cancer | 0.32[6] |
| MCF7 (low FGFR4) | Breast Cancer | 2.34[6] |
| MDA-MB-231 (low FGFR4) | Breast Cancer | 3.76[6] |
Experimental Protocols
The following sections detail the methodologies employed to assess the kinase selectivity of this compound.
Biochemical Kinase Inhibition Assays (FGFR1-4)
Objective: To determine the in vitro inhibitory potency of this compound against recombinant FGFR family kinases.
Methodology:
-
Assay Platform: Caliper EZReader2, a microfluidic capillary electrophoresis platform.[6]
-
Enzymes: Recombinant FGFR proteins (picomolar to low nanomolar concentrations).[6]
-
Substrate: CSKtide (1 µM).[6]
-
ATP Concentration: Set at the Km for each respective kinase (50 to 250 µM).[6]
-
Reaction Buffer: 1x Kinase Reaction Buffer.[6]
-
Procedure:
-
FGFR enzymes were incubated with a dilution series of this compound.
-
The kinase reaction was initiated by the addition of ATP and CSKtide substrate.
-
The reaction mixture was incubated for 90 minutes at 25°C.[6]
-
The reaction was terminated by the addition of a stop buffer.[6]
-
The amount of phosphorylated substrate was quantified using the Caliper EZReader2.
-
-
Data Analysis: IC50 values were calculated by fitting the data to a four-parameter logistic dose-response model.[6]
Kinome-wide Selectivity Profiling
Objective: To assess the selectivity of this compound across a broad panel of human kinases.
Methodology:
-
Assay Platform: KINOMEscan (DiscoverX), a competitive binding assay.[4][7]
-
Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified by qPCR of the DNA tag.
-
Procedure:
-
This compound was screened at a concentration of 3 µM against a panel of 456 kinases and disease-relevant mutants.[4]
-
The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand, relative to a DMSO control.
-
-
Data Analysis: A selectivity score (S(10)) was calculated, representing the number of kinases with greater than 90% inhibition divided by the total number of kinases tested.[4] Dissociation constants (Kd) were also determined for significantly inhibited kinases.[4][7]
Cellular Proliferation and Signaling Assays
Objective: To evaluate the effect of this compound on cell viability and downstream FGFR4 signaling in cancer cell lines.
Methodology:
-
Cell Viability Assay (e.g., CellTiter-Glo):
-
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a dilution series of this compound for a duration equivalent to two cell-doubling times.[6]
-
Cell viability was assessed using the CellTiter-Glo luminescent assay, which measures ATP levels.
-
EC50 values were determined from the dose-response curves.[6]
-
-
Western Blot Analysis for Signaling Pathway Inhibition:
-
Cells were treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).[5]
-
Cell lysates were prepared and subjected to SDS-PAGE.
-
Proteins were transferred to a membrane and probed with antibodies against phosphorylated and total forms of FGFR4 and downstream signaling proteins such as FRS2, MAPK, and AKT.[5]
-
Actin was used as a loading control.[4]
-
Visualizations
FGFR4 Signaling Pathway
Caption: FGFR4 signaling cascade and the inhibitory action of this compound.
Kinase Selectivity Assay Workflow
Caption: Workflow for biochemical kinase inhibition assay.
Conclusion
This compound is a paradigm of a highly selective kinase inhibitor, demonstrating exceptional potency for its intended target, FGFR4, while largely sparing other kinases. The quantitative data and experimental methodologies outlined in this guide underscore its specificity. This profile makes this compound an invaluable chemical probe for elucidating the role of FGFR4 in health and disease, and a strong candidate for further clinical development in FGFR4-dependent malignancies.
References
- 1. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of BLU9931
For Researchers, Scientists, and Drug Development Professionals
Abstract
BLU9931 is a first-in-class, potent, highly selective, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Aberrant activation of the FGF19/FGFR4 signaling axis is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) and other solid tumors. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, quantitative data on its activity, detailed experimental methodologies, and insights into potential resistance mechanisms.
Introduction to this compound
This compound was developed as a targeted therapy for cancers harboring an activated FGFR4 signaling pathway.[1] It exhibits exquisite selectivity for FGFR4 over other FGFR paralogs (FGFR1, 2, and 3) and the broader kinome.[2][3][4] This selectivity is attributed to its unique mechanism of action, which involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFR4.[5][6] This irreversible inhibition leads to sustained blockade of downstream signaling pathways, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells with a dependency on FGFR4 signaling.[2][7]
Mechanism of Action
This compound is an irreversible inhibitor that specifically targets Cysteine 552 (Cys552) located in the ATP-binding pocket of FGFR4.[5][6] This cysteine residue is not present in the other FGFR family members, which largely accounts for the high selectivity of this compound.[5] By forming a covalent bond with Cys552, this compound permanently inactivates the kinase activity of FGFR4, preventing the transfer of phosphate from ATP to its substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to BLU9931 in Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BLU9931, a first-in-class, potent, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), and its significant role in the research and potential treatment of hepatocellular carcinoma (HCC). This document details the mechanism of action, preclinical efficacy, and the experimental methodologies utilized in its evaluation.
Introduction: Targeting the FGF19-FGFR4 Axis in HCC
Hepatocellular carcinoma is a major global health concern with limited therapeutic options for advanced stages of the disease.[1][2] A subset of HCC tumors is driven by the aberrant activation of the FGF19-FGFR4 signaling pathway.[1][2][3] Fibroblast growth factor 19 (FGF19), the primary ligand for FGFR4, is amplified in approximately 6-12% of HCC cases.[4] The binding of FGF19 to FGFR4 and its co-receptor Klotho-β (KLB) triggers a signaling cascade that promotes tumor cell proliferation and survival.[1][4]
This compound was developed as a highly selective and irreversible inhibitor of FGFR4, designed to specifically target this oncogenic driver in HCC.[3][4] Its unique mechanism offers a promising therapeutic strategy for a defined patient population with FGF19-driven HCC.[3][4]
Mechanism of Action of this compound
This compound achieves its high potency and selectivity for FGFR4 through a targeted covalent inhibition mechanism. It forms an irreversible covalent bond with a unique cysteine residue, Cys552, located in the ATP-binding pocket of FGFR4.[1] This cysteine is not present in other FGFR family members (FGFR1, 2, and 3), which have a tyrosine at the corresponding position, thus conferring exquisite selectivity for FGFR4.[5] This irreversible binding leads to sustained inhibition of FGFR4 signaling.[4]
The inhibition of FGFR4 by this compound blocks the downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are critical for cell proliferation and survival.[2][6]
Quantitative Preclinical Data
The preclinical evaluation of this compound has demonstrated its potent and selective activity against FGFR4 and its efficacy in HCC models with an activated FGF19-FGFR4 pathway.
This compound exhibits significant potency against FGFR4 with remarkable selectivity over other FGFR family members.
| Target | IC50 (nmol/L) | Reference |
| FGFR4 | 3 | [4][7] |
| FGFR1 | 591 | [4][7] |
| FGFR2 | 493 | [4][7] |
| FGFR3 | 150 | [4][7] |
Table 1: Kinase Inhibitory Potency of this compound.
The anti-proliferative effects of this compound were assessed in a panel of HCC cell lines. Sensitivity to this compound correlates with the expression of a functional FGF19-FGFR4-KLB signaling complex.
| Cell Line | EC50 (µmol/L) | FGF19/FGFR4/KLB Status | Reference |
| Hep 3B | 0.07 | High Expression / Amplified FGF19 | [8] |
| HuH7 | 0.11 | High Expression | [8] |
| JHH7 | 0.02 | High Expression | [8] |
| SNU878 | 5.2 | High FGF19/FGFR4, Low KLB | [4] |
Table 2: Anti-proliferative Activity of this compound in HCC Cell Lines.
Oral administration of this compound led to significant dose-dependent tumor growth inhibition and even regression in HCC xenograft models.
| Model | Dosing | Outcome | Reference |
| Hep 3B Xenograft | 100 mg/kg, twice daily for 21 days | Tumor regression; 2/9 mice tumor-free 30 days post-treatment | [4] |
| LIXC012 PDX | 30-100 mg/kg, twice daily | Dose-dependent tumor growth inhibition | [9] |
Table 3: In Vivo Antitumor Efficacy of this compound.
The pharmacokinetic profile of this compound was evaluated in mice, demonstrating moderate oral bioavailability.
| Parameter | Value | Dosing | Reference |
| Bioavailability | 18% | 10 mg/kg, oral | [4] |
| Half-life (t1/2) | 2.3 hours | 10 mg/kg, oral | [4] |
Table 4: Pharmacokinetic Parameters of this compound in Mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
This protocol is designed to determine the EC50 of this compound in HCC cell lines.
Detailed Steps:
-
Cell Culture: HCC cell lines such as Hep 3B, HuH7, and JHH7 are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[10]
-
Treatment: A serial dilution of this compound is prepared and added to the wells.
-
Incubation: Plates are incubated for 72 hours to allow for the compound to exert its effect.[11]
-
Viability Assessment: Cell viability is measured using a luminescent-based assay (e.g., CellTiter-Glo®) that quantifies ATP levels, an indicator of metabolically active cells.
-
Data Analysis: The resulting data is normalized to vehicle-treated controls, and the EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in the FGFR4 signaling pathway.
Detailed Steps:
-
Cell Treatment: HCC cells (e.g., Hep 3B) are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).[12] For stimulation, 100 ng/mL of FGF19 can be added for the final 10 minutes before lysis.[4][12]
-
Cell Lysis: Cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of FGFR4, FRS2, ERK, and Akt.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This protocol outlines the methodology for evaluating the antitumor activity of this compound in mouse models.
Detailed Steps:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used for these studies.[13]
-
Tumor Implantation: HCC cells (e.g., Hep 3B) or patient-derived xenograft (PDX) fragments are implanted subcutaneously.[13][14]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific volume before the mice are randomized into different treatment cohorts.
-
Drug Administration: this compound is formulated for oral gavage and administered at various doses (e.g., 10-100 mg/kg) on a specified schedule (e.g., twice daily).[8]
-
Monitoring: Tumor size and body weight are measured regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., qRT-PCR for CYP7A1 and EGR1, or immunohistochemistry for Ki-67).[4][9]
Resistance Mechanisms and Future Directions
While this compound represents a significant advancement, the potential for acquired resistance is a critical consideration in targeted cancer therapy. Studies on the next-generation FGFR4 inhibitor, fisogatinib (BLU-554), have identified on-target mutations in the FGFR4 kinase domain as a mechanism of clinical resistance.[15] Furthermore, activation of bypass signaling pathways, such as the EGFR pathway, has been identified as another potential resistance mechanism to FGFR4 inhibition in HCC.[16]
Future research will likely focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with other targeted agents (e.g., EGFR inhibitors) or immunotherapies to overcome or prevent resistance.[16][17][18]
-
Biomarker Development: Refining patient selection biomarkers beyond FGF19 amplification to better predict response to FGFR4 inhibition.
-
Next-Generation Inhibitors: Designing novel FGFR4 inhibitors that can overcome known resistance mutations.
Conclusion
This compound is a pioneering, highly selective, and irreversible inhibitor of FGFR4 that has been instrumental in validating the FGF19-FGFR4 signaling axis as a therapeutic target in a subset of hepatocellular carcinoma. The robust preclinical data, supported by detailed experimental methodologies, underscore its potential and provide a strong foundation for the continued development of targeted therapies for HCC. This technical guide serves as a resource for researchers dedicated to advancing the field of liver cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fibroblast growth factor 19-fibroblast growth factor receptor 4 axis: From oncogenesis to targeted-immunotherapy in advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Generating Patient-Derived HCC Cell Lines Suitable for Predictive In Vitro and In Vivo Drug Screening by Orthotopic Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EGFR Inhibition Overcomes Resistance to FGFR4 Inhibition and Potentiates FGFR4 Inhibitor Therapy in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination therapy might improve outcomes in treatment-resistant liver cancer - ecancer [ecancer.org]
- 18. Combination therapy for advanced hepatocellular carcinoma: do we see the light at the end of the tunnel? - Zhang - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
BLU9931 in Pancreatic Cancer: A Technical Guide to a Targeted Therapeutic Approach
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the investigational drug BLU9931 and its applications in the context of pancreatic cancer research. Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options.[1] The fibroblast growth factor (FGF) and its receptor (FGFR) signaling pathway has been identified as a critical player in the tumorigenesis and progression of various cancers, including pancreatic cancer.[2] this compound, a first-in-class, potent, and highly selective irreversible inhibitor of FGFR4, has emerged as a promising agent in preclinical studies, offering a targeted approach for a subset of pancreatic tumors.[1][3][4] This guide details its mechanism of action, summarizes key preclinical findings, outlines experimental protocols, and visualizes the complex biological processes involved.
The Role of the FGF19/FGFR4 Axis in Pancreatic Cancer
Fibroblast growth factor receptor 4 (FGFR4), a transmembrane tyrosine kinase receptor, is overexpressed in approximately half of all PDACs.[1] Its expression has been positively correlated with larger primary tumors and more advanced disease stages.[1][5] The primary ligand for FGFR4 is FGF19. The binding of FGF19 to the FGFR4-Klotho-β (KLB) co-receptor complex triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1][6]
This activation of the FGF19/FGFR4 axis is implicated in numerous cellular processes that contribute to cancer progression, including cell proliferation, migration, and differentiation.[1] Key downstream pathways activated include the RAS-RAF-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][6] In pancreatic cancer, this signaling network promotes cell proliferation and invasion while concurrently suppressing cellular senescence, a natural barrier to tumor growth.[1] Some studies also indicate that HNF1A, an oncogenic transcription factor, drives metastasis in PDAC through the upregulation of FGFR4.[7]
This compound: Mechanism of Action
This compound is a highly selective and irreversible small-molecule inhibitor designed specifically to target FGFR4.[1][8] Its selectivity is a key feature, as other multi-kinase inhibitors that target FGFR1-3 have shown limited efficacy against FGFR4.[2][9]
The mechanism of this compound involves the formation of a covalent bond with a specific cysteine residue, Cys552, located within the ATP-binding pocket of FGFR4.[1][8] This cysteine is unique to FGFR4 among the FGFR family members, which accounts for the drug's high selectivity.[8] By irreversibly binding to this site, this compound effectively blocks the kinase activity of the receptor, preventing the downstream signaling that drives tumor growth and survival.[1]
Figure 1: Mechanism of this compound irreversible inhibition of FGFR4.
Preclinical Applications and Efficacy in Pancreatic Cancer Models
Extensive preclinical research, primarily utilizing pancreatic cancer cell lines with high FGFR4 expression (such as PK-1), has elucidated the therapeutic potential of this compound.[1]
Studies have consistently shown that this compound attenuates the proliferation of PDAC cells that have activated FGF19/FGFR4 signaling.[1][10] This anti-proliferative effect is not due to apoptosis but rather to the induction of cellular senescence.[1] this compound achieves this in part by downregulating SIRT1 and SIRT6, two proteins known to suppress senescence.[1][10]
Furthermore, this compound significantly inhibits PDAC cell invasion.[1] This is mechanistically linked to the downregulation of membrane-type matrix metalloproteinase-1 (MT1-MMP), which in turn reduces the activity of MMP2, a key enzyme in the degradation of the extracellular matrix required for cell invasion.[1] Interestingly, while impacting proliferation and invasion, this compound does not appear to alter cancer stemness features, such as the expression of stemness markers or resistance to conventional chemotherapy agents like gemcitabine.[1][11]
Figure 2: FGF19/FGFR4 signaling pathway and points of this compound intervention.
A novel therapeutic strategy emerging from this compound research is the combination of senescence-inducing agents with senolytics (drugs that selectively kill senescent cells).[1] After treatment with this compound, the resulting senescent PDAC cells become vulnerable to the senolytic drug quercetin, which effectively induces cell death.[1] This two-step approach—first arresting tumor growth via senescence and then eliminating the arrested cells—could provide a more durable therapeutic response and potentially overcome tumor recurrence.[1]
Quantitative Data Summary
The potency and activity of this compound have been quantified in various assays. The tables below summarize key data points from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target/System | Reference |
|---|---|---|---|
| IC₅₀ | 3 nM | FGFR4 Kinase | [3] |
| K_d_ | 6 nM | FGFR4 Binding | [3] |
| EC₅₀ | 0.07 µM | Hep 3B Cell Proliferation | [3] |
| EC₅₀ | 0.11 µM | HuH7 Cell Proliferation | [3] |
| EC₅₀ | 0.02 µM | JHH7 Cell Proliferation |[3] |
Note: EC₅₀ values are for hepatocellular carcinoma (HCC) cell lines but demonstrate the potent anti-proliferative activity of this compound in FGFR4-driven cancers.
Table 2: Effects of this compound on Pancreatic Cancer Cells (PK-1 Line)
| Experimental Endpoint | Treatment | Observation | Reference |
|---|---|---|---|
| Cell Proliferation | 2 µM this compound | Reduced cell growth | [1] |
| Downstream Signaling | 2 µM this compound | Inhibition of p-ERK, p-AKT, p-STAT3 | [1] |
| Cell Invasion | 2 µM this compound | Inhibition of invasion | [1] |
| Gene Expression | 2 µM this compound | Downregulation of MT1-MMP, SIRT1, SIRT6 | [1] |
| Cellular State | 2 µM this compound | Induction of senescence | [1] |
| Combination Effect | this compound + Quercetin | Induction of cell death (senolysis) |[1] |
Key Experimental Protocols
Reproducible and robust methodologies are crucial for evaluating the effects of targeted inhibitors. The following are detailed protocols for key experiments cited in this compound pancreatic cancer studies.[1][11]
-
Cell Lines: Human PDAC cell line PK-1, known for high endogenous FGFR4 expression and the G388R single-nucleotide polymorphism, is a primary model.[1] Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Inhibitors: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-20 mM) and stored at -20°C. The final concentration in culture media is typically achieved by serial dilution, with a corresponding DMSO concentration used for vehicle controls.
-
Seeding: Plate PDAC cells (e.g., PK-1) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours).
-
Quantification: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of growth inhibition.
Figure 3: Standard workflow for a cell proliferation assay.
-
Cell Lysis: Culture cells to ~80% confluency and treat with this compound for a specified time (e.g., 1-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration in the lysates using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (e.g., Corning® BioCoat™) in a 24-well plate with serum-free medium.
-
Cell Seeding: Suspend PDAC cells in serum-free medium and seed them into the upper chamber of the insert.
-
Treatment: Add this compound or vehicle to both the upper and lower chambers. The lower chamber contains medium with FBS as a chemoattractant.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel matrix.
-
Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.
Conclusion and Future Directions
This compound represents a rationally designed, targeted therapy that shows significant promise in preclinical models of pancreatic cancer characterized by FGFR4 overexpression.[1] Its ability to inhibit proliferation, block invasion, and induce a senescent state that can be targeted by senolytics provides a multi-pronged attack on the tumor.[1][10] The high selectivity of this compound for FGFR4 may also translate to a more favorable safety profile compared to broader kinase inhibitors.[8][9]
While these preclinical findings are encouraging, the translation of this research into clinical practice is the critical next step. Future studies should focus on:
-
Biomarker Development: Identifying robust biomarkers beyond FGFR4 expression to select patients most likely to respond to this compound.
-
Clinical Trials: Designing and executing clinical trials to evaluate the safety, tolerability, and efficacy of this compound in patients with advanced pancreatic cancer, both as a monotherapy and in combination with other agents like senolytics or standard chemotherapy.[12]
-
Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to this compound to develop strategies to overcome them.
References
- 1. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering role of FGFR signalling pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway [en-cancer.fr]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 7. Targeting FGFR4 Abrogates HNF1A-driven Metastasis in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Exploring the Horizon: Anti-Fibroblast Growth Factor Receptor Therapy in Pancreatic Cancer with Aberrant Fibroblast Growth Factor Receptor Expression—A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Investigating BLU9931 in FGF19-Driven Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BLU9931, a selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), for the investigation of its therapeutic potential in cancers driven by the FGF19-FGFR4 signaling axis. This document consolidates key preclinical data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The FGF19-FGFR4 Signaling Axis in Oncology
The Fibroblast Growth Factor 19 (FGF19) and its high-affinity receptor, FGFR4, constitute a critical signaling pathway in normal physiology, particularly in bile acid homeostasis. However, aberrant activation of this pathway has been identified as a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC) and has been implicated in other malignancies such as pancreatic, breast, and colorectal cancers.[1][2][3][4]
Amplification of the FGF19 gene or overexpression of its protein leads to constitutive activation of FGFR4, a receptor tyrosine kinase.[5] This, in turn, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote unrestrained cell proliferation, survival, and invasion.[2][5] The dependency of these tumors on the FGF19-FGFR4 axis presents a compelling rationale for targeted therapeutic intervention.
This compound has emerged as a first-in-class, potent, and highly selective irreversible inhibitor of FGFR4.[6] It forms a covalent bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to sustained target inhibition.[7][8] This high selectivity for FGFR4 over other FGFR paralogs minimizes off-target effects, a desirable characteristic for targeted cancer therapies.[6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and models.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Line | Cancer Type | Value | Reference |
| IC50 (Kinase Assay) | - | - | 3 nM | [9] |
| Kd | - | - | 6 nM | [9] |
| EC50 (Proliferation) | Hep 3B | Hepatocellular Carcinoma | 0.07 µM | [9] |
| HuH7 | Hepatocellular Carcinoma | 0.11 µM | [9] | |
| JHH7 | Hepatocellular Carcinoma | 0.02 µM | [9] | |
| IC50 (Proliferation) | Hep 3B2 | Hepatocellular Carcinoma | 0.058 µM | [1] |
| A498 | Clear Cell Renal Cell Carcinoma | 4.6 µM | ||
| A704 | Clear Cell Renal Cell Carcinoma | 3.8 µM | ||
| 769-P | Clear Cell Renal Cell Carcinoma | 2.7 µM |
Table 2: Selectivity Profile of this compound (IC50)
| Target | IC50 | Fold Selectivity vs. FGFR4 | Reference |
| FGFR4 | 3 nM | - | [5] |
| FGFR1 | 591 nM | ~197x | [5] |
| FGFR2 | 493 nM | ~164x | [5] |
| FGFR3 | 150 nM | 50x | [5] |
Table 3: In Vivo Antitumor Activity of this compound
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| Hep 3B | Hepatocellular Carcinoma | 10-100 mg/kg, BID, p.o. | Dose-dependent tumor growth inhibition and regression | [9][10] |
| A498 | Clear Cell Renal Cell Carcinoma | Not Specified | Tumor shrinkage | [11] |
| Gastric Cancer Model | Gastric Cancer | Not Specified | Inhibition of tumor growth | [12] |
Signaling Pathways and Mechanism of Action
FGF19-FGFR4 Signaling Pathway
The binding of FGF19 to the FGFR4/β-Klotho co-receptor complex on the cell surface induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades critical for cell growth and survival.
Caption: The FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.
Mechanism of Action of this compound
This compound acts as a selective and irreversible inhibitor of FGFR4. Its mechanism involves the formation of a covalent bond with Cys552, a residue unique to the ATP-binding pocket of FGFR4, thereby preventing ATP from binding and blocking the receptor's kinase activity. This leads to the durable suppression of downstream signaling.
Caption: Logical flow of this compound's mechanism of action in FGF19-driven cancers.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on FGFR4 kinase activity.
Materials:
-
Recombinant human FGFR4 kinase domain
-
ATP
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.
-
Add recombinant FGFR4 kinase to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability/Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
FGF19-dependent cancer cell lines (e.g., Hep 3B, JHH7)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:
-
Seed cells in a 96-well plate at a pre-determined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Record the luminescence signal, which is proportional to the number of viable cells.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the data and fitting to a dose-response curve.
Western Blotting for Phospho-Protein Analysis
Objective: To evaluate the effect of this compound on the phosphorylation status of key proteins in the FGF19-FGFR4 signaling pathway.
Materials:
-
FGF19-dependent cancer cell lines
-
Serum-free medium
-
Recombinant human FGF19
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with recombinant FGF19 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein).
In Vivo Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
FGF19-dependent cancer cell lines (e.g., Hep 3B)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control formulation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10-100 mg/kg) or vehicle control orally, once or twice daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Plot the mean tumor volume over time for each group to evaluate treatment efficacy.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical investigation of this compound.
Caption: A generalized preclinical experimental workflow for evaluating this compound.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of FGFR4 with demonstrated preclinical activity in FGF19-driven cancer models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the FGF19-FGFR4 signaling pathway. Further preclinical and clinical studies are warranted to fully elucidate the clinical utility of this compound in treating patients with FGF19-amplified or overexpressing tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer [mdpi.com]
Methodological & Application
Application Notes and Protocols for BLU9931 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
BLU9931 is a potent, highly selective, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It forms a covalent bond with Cysteine 552 (Cys552) within the ATP-binding pocket of FGFR4, a feature not present in other FGFR family members (FGFR1-3), which contributes to its high selectivity.[2][3] Aberrant activation of the FGF19/FGFR4 signaling pathway is implicated in the development and progression of various cancers, including hepatocellular carcinoma (HCC) and pancreatic cancer.[2][4] this compound has demonstrated significant anti-tumor activity in preclinical models by inhibiting FGFR4-mediated signaling, leading to reduced cell proliferation and induction of apoptosis.[1][5] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Kd | Reference |
| FGFR4 | Enzymatic Assay | 3 nM | 6 nM | [1][6] |
| FGFR1 | Enzymatic Assay | 591 nM | - | [6][7] |
| FGFR2 | Enzymatic Assay | 493 nM | - | [6][7] |
| FGFR3 | Enzymatic Assay | 150 nM | - | [6][7] |
| Non-covalent analogue | Enzymatic Assay | 938 nM | - | [6] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | EC50 / IC50 | Reference |
| Hep 3B | Hepatocellular Carcinoma | Proliferation Assay | 0.07 µM (EC50) | [1] |
| HuH7 | Hepatocellular Carcinoma | Proliferation Assay | 0.11 µM (EC50) | [1] |
| JHH7 | Hepatocellular Carcinoma | Proliferation Assay | 0.02 µM (EC50) | [1] |
| Huh-7 | Hepatocellular Carcinoma | MTT Assay (48 hrs) | 84 nM (IC50) | [1] |
| A498 | Clear Cell Renal Cell Carcinoma | MTS Assay (72 hrs) | 4.6 µM (IC50) | [5] |
| A704 | Clear Cell Renal Cell Carcinoma | MTS Assay (72 hrs) | 3.8 µM (IC50) | [5] |
| 769-P | Clear Cell Renal Cell Carcinoma | MTS Assay (72 hrs) | 2.7 µM (IC50) | [5] |
| ACHN | Non-ccRCC | MTS Assay (72 hrs) | 40.4 µM (IC50) | [5] |
| HRCEpC | Normal Renal Cortical Cells | MTS Assay (72 hrs) | 20.5 µM (IC50) | [5] |
Signaling Pathway and Experimental Workflow
FGFR4 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the FGF19-FGFR4 signaling pathway.
General Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound's in vitro effects.
Experimental Protocols
FGFR4 Kinase Activity Assay (Biochemical Assay)
This protocol is based on the general principles of kinase assays used to determine the IC50 of inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant FGFR4.
Materials:
-
Recombinant human FGFR4 enzyme
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
This compound (serial dilutions)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates (low volume, white)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer. The final DMSO concentration should be consistent across all wells (e.g., <1%).
-
In a 384-well plate, add 2.5 µL of the this compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 2.5 µL of a solution containing the FGFR4 enzyme and the peptide substrate to each well.
-
Pre-incubate the plate at room temperature for 60 minutes to allow for the irreversible binding of this compound to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near its Km for FGFR4.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect kinase activity by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first adding ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.
Cell Viability / Proliferation Assay (Cell-Based Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells.
Objective: To determine the half-maximal effective concentration (EC50) or IC50 of this compound on the viability of FGFR4-dependent cancer cell lines (e.g., Hep 3B, HuH7, A498).[1][5]
Materials:
-
FGFR4-expressing cancer cell lines (e.g., Hep 3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® 2.0 Assay (Promega) or MTT/MTS reagent
-
96-well clear-bottom, opaque-walled plates (for luminescence) or clear plates (for absorbance)
-
Multichannel pipette
-
Plate reader (luminescence or absorbance)
Procedure:
-
Harvest logarithmically growing cells and adjust the cell density to 3x10^5 cells/mL.[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to approximately 2,000-5,000 cells per well, depending on the cell line's growth rate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare a 2X serial dilution series of this compound in complete medium. Concentrations could range from 0.1 nM to 30 µM.[8]
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a DMSO vehicle control group.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
-
For MTT/MTS Assay: a. Add 10-20 µL of MTT/MTS reagent to each well. b. Incubate for 1-4 hours at 37°C. c. If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until formazan crystals are dissolved. d. Measure absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate cell viability as a percentage of the DMSO control and plot a dose-response curve to determine the EC50/IC50 value.
Western Blot Analysis for Pathway Modulation
This protocol details the method for analyzing the phosphorylation status of key proteins in the FGFR4 signaling cascade.
Objective: To assess the dose-dependent effect of this compound on the phosphorylation of FGFR4 and its downstream targets like FRS2, ERK, and AKT.[1][5]
Materials:
-
FGFR4-expressing cancer cell lines (e.g., MDA-MB-453, Hep 3B)
-
Complete cell culture medium
-
This compound
-
Recombinant human FGF19 (optional, for pathway stimulation)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours, if necessary, to reduce basal signaling.
-
Treat the cells with various concentrations of this compound (e.g., 0.3 nM to 300 nM) for 1 hour.[1]
-
(Optional) For some models like Hep 3B, stimulate the pathway by adding 100 ng/mL FGF19 for the final 10 minutes of the treatment period.[9]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 13.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with antibodies for total proteins and loading controls (e.g., Actin) to ensure equal loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for BLU9931 Western Blot Analysis of pFGFR4
These application notes provide a detailed protocol for utilizing the selective FGFR4 inhibitor, BLU9931, to analyze the phosphorylation status of FGFR4 (pFGFR4) via Western blot. This protocol is intended for researchers, scientists, and drug development professionals investigating the FGFR4 signaling pathway and the efficacy of its inhibitors.
Introduction
This compound is a potent, selective, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It forms a covalent bond with cysteine 552 in the ATP-binding pocket of FGFR4, a residue not present in other FGFR family members (FGFR1-3), which confers its high selectivity.[3] Aberrant activation of the FGFR4 signaling pathway is implicated in the development and progression of various cancers, including hepatocellular carcinoma (HCC) and pancreatic cancer.[2][3] this compound has been shown to inhibit the proliferation of cancer cell lines with an activated FGFR4 signaling pathway and demonstrates antitumor activity in xenograft models.[1][2] Western blotting is a crucial technique to assess the inhibitory effect of this compound on FGFR4 phosphorylation and its downstream signaling cascades, such as the FRS2, MAPK, AKT, and STAT3 pathways.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Lines | Notes | Reference |
| IC50 (FGFR4) | 3 nM | N/A | Biochemical assay | [1] |
| Kd (FGFR4) | 6 nM | N/A | Biochemical assay | [1] |
| EC50 (Cell Proliferation) | 0.07 µM | Hep 3B | [1] | |
| 0.11 µM | HuH-7 | [1] | ||
| 0.02 µM | JHH-7 | [1] | ||
| Effective Concentration for pFGFR4 Inhibition | 0.3-300 nM | MDA-MB-453, Hep 3B | Dose-dependent reduction in pFGFR4 | [1] |
| Treatment Time for pFGFR4 Inhibition | 1 hour | MDA-MB-453, Hep 3B | [1][4] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Utilize cell lines known to have an activated FGFR4 signaling pathway, such as Hep 3B (hepatocellular carcinoma) or MDA-MB-453 (breast cancer).[1][4] Other cell lines like HCT116 and SW620 (colorectal cancer) have also been used.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 12-24 hours in serum-free media prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 0.3, 1, 3, 10, 30, 100, 300 nM) in cell culture media.[1] Treat the cells for the specified duration (e.g., 1 hour).[1][4] Include a DMSO-treated vehicle control.
-
Ligand Stimulation (Optional): To induce FGFR4 activation, you can stimulate the cells with its ligand, FGF19 (100 ng/mL), for 10-15 minutes before cell lysis.[4]
Protein Extraction
-
Washing: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the supernatant containing the protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pFGFR4, total FGFR4, and downstream targets like pFRS2, FRS2, pMAPK, MAPK, pAKT, and AKT overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and compare the results from this compound-treated samples to the vehicle control.
Visualizations
Caption: this compound inhibits FGFR4 autophosphorylation and downstream signaling.
Caption: Workflow for Western blot analysis of pFGFR4 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for BLU9931 Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for screening the selective FGFR4 inhibitor, BLU9931, in cancer cell lines. The following sections offer guidance on evaluating its anti-proliferative and pro-apoptotic effects, and its impact on the FGFR4 signaling pathway.
Introduction to this compound
This compound is a potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It forms a covalent bond with a specific cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, leading to its inactivation.[3] This high selectivity for FGFR4 spares other FGFR family members, making it a valuable tool for studying FGFR4-driven cancers.[3] Aberrant activation of the FGF19-FGFR4 signaling axis has been identified as an oncogenic driver in several cancers, including hepatocellular carcinoma (HCC) and clear cell renal cell carcinoma (ccRCC).[4][5][6] this compound has demonstrated significant anti-tumor activity in preclinical models of these cancers.[1][3][4]
Mechanism of Action: The FGFR4 Signaling Pathway
The FGFR4 signaling pathway plays a crucial role in cell proliferation, survival, and migration.[6] The binding of its ligand, FGF19, to FGFR4 and its co-receptor Klotho-beta (KLB) triggers receptor dimerization and autophosphorylation. This activates downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell growth and inhibit apoptosis. This compound effectively blocks these downstream signals by inhibiting the initial FGFR4 kinase activity.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various cancer cell lines.
Table 1: Anti-proliferative Activity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | EC50 (µM) | Assay Method | Reference |
| Hep 3B | 0.07 | CellTiter-Glo | [1][5] |
| HuH7 | 0.11 | CellTiter-Glo | [1][5] |
| JHH7 | 0.02 | CellTiter-Glo | [1][5] |
Table 2: Anti-proliferative Activity of this compound in Clear Cell Renal Cell Carcinoma (ccRCC) Cell Lines
| Cell Line | IC50 (µM) | Assay Method | Reference |
| A498 | 4.6 | MTS Assay | [4] |
| A704 | 3.8 | MTS Assay | [4] |
| 769-P | 2.7 | MTS Assay | [4] |
| ACHN (non-ccRCC) | 40.4 | MTS Assay | [4] |
| HRCEpC (normal) | 20.5 | MTS Assay | [4] |
Table 3: Potency of this compound Against FGFR Kinases
| Kinase | IC50 (nM) | Reference |
| FGFR4 | 3 | [1][2][3] |
| FGFR1 | 591 | [3] |
| FGFR2 | 493 | [3] |
| FGFR3 | 150 | [3] |
Experimental Workflow for this compound Screening
A typical workflow for evaluating the efficacy of this compound in a cancer cell line involves a series of assays to determine its effect on cell viability, apoptosis, and target engagement.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for assessing the anti-proliferative effects of this compound by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
FGFR4-expressing cancer cell lines (e.g., Hep 3B, A498)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range is 0.01 µM to 10 µM. Include a DMSO-only control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or DMSO control.
-
Incubate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.[2][5]
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control wells.
-
Plot the dose-response curve and determine the EC50/IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
FGFR4-expressing cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Normalize the data to the DMSO control to determine the fold-increase in caspase-3/7 activity.
-
Protocol 3: Western Blot Analysis of FGFR4 Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of FGFR4 and its downstream targets.
Materials:
-
FGFR4-expressing cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pFGFR4, anti-FGFR4, anti-pFRS2, anti-pMAPK, anti-MAPK, anti-pAKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 100 nM) or DMSO for 1-3 hours.[1][7][8] For time-course experiments, collect lysates at different time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and the loading control (e.g., actin or GAPDH). A dose-dependent decrease in the phosphorylation of FRS2, MAPK, and AKT is expected with this compound treatment.[1]
-
Logical Relationship Diagram
The following diagram illustrates the logical flow of inferring the efficacy of this compound based on experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Determining the Potency of BLU9931: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLU9931 is a potent and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] Aberrant FGFR4 signaling has been identified as a key driver in the pathogenesis of several cancers, particularly hepatocellular carcinoma (HCC) and pancreatic ductal adenocarcinoma (PDAC).[4][5][6] this compound covalently binds to a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, leading to the inhibition of downstream signaling pathways and subsequent anti-proliferative effects.[6][7] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with a summary of reported IC50 values and an overview of the targeted signaling pathway.
Quantitative Data Summary
The potency of this compound has been evaluated across a range of cancer cell lines, demonstrating significant efficacy in models with an activated FGFR4 signaling pathway. The IC50 and EC50 values, which represent the concentration of the inhibitor required to reduce a biological response by 50%, are summarized below.
| Cell Line | Cancer Type | IC50/EC50 (µM) | Notes |
| Hep 3B | Hepatocellular Carcinoma | 0.07 | Expresses intact FGFR4 signaling complex.[1] |
| HuH7 | Hepatocellular Carcinoma | 0.11 | Expresses intact FGFR4 signaling complex.[1] |
| JHH7 | Hepatocellular Carcinoma | 0.02 | Expresses intact FGFR4 signaling complex.[1] |
| A498 | Clear Cell Renal Cell Carcinoma | 4.6 | |
| A704 | Clear Cell Renal Cell Carcinoma | 3.8 | |
| 769-P | Clear Cell Renal Cell Carcinoma | 2.7 | |
| PK-1 | Pancreatic Ductal Adenocarcinoma | Not specified, but this compound reduced proliferation | Highest FGFR4 expression among 8 PDAC cell lines tested.[6][8] |
Note: IC50 and EC50 values are often used interchangeably in the context of cell proliferation assays and represent the concentration at which 50% of cell growth is inhibited.[9]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor activity by selectively inhibiting the FGFR4 signaling cascade. In cancers with an activated FGFR4 pathway, often driven by the overexpression of its ligand FGF19, FGFR4 activation leads to the phosphorylation of downstream effector proteins.[4][5] This triggers signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][6] this compound's irreversible binding to FGFR4 blocks these downstream signaling events, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[1]
Caption: this compound inhibits the FGFR4 signaling pathway.
Experimental Protocols
The following are detailed protocols for determining the IC50 value of this compound in cancer cell lines. The most common methods are cell viability and cytotoxicity assays.
Protocol 1: Cell Viability Assay using MTT
This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 48-72 hours).[11]
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.[9]
-
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This protocol utilizes a luminescent cell viability assay that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1, using opaque-walled plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Assay Procedure:
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Follow the same data analysis steps as in Protocol 1 to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of this compound.
Conclusion
The provided protocols offer robust and reproducible methods for determining the IC50 of this compound in various cancer cell lines. Accurate determination of this value is a critical step in the preclinical evaluation of this targeted therapeutic agent. The significant potency of this compound in cancer cells with an activated FGFR4 signaling pathway underscores the importance of this pathway as a therapeutic target and highlights the potential of this compound in the treatment of FGFR4-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer [mdpi.com]
- 7. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. BioRender App [app.biorender.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
BLU9931: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of BLU9931, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), for in vitro cell culture experiments.
Introduction
This compound is a small molecule inhibitor that specifically targets FGFR4 by forming a covalent bond with Cysteine 552 in the ATP-binding pocket.[1][2][3] This selectivity makes it a valuable tool for studying the role of the FGF19-FGFR4 signaling axis in various cellular processes and a potential therapeutic agent in cancers with an activated FGFR4 pathway, such as hepatocellular carcinoma (HCC).[1][4][5] Dysregulation of the FGFR4 signaling pathway, often driven by amplification of its ligand FGF19, can lead to increased cell proliferation, survival, and migration.[1][6][7] this compound effectively inhibits this pathway, leading to reduced phosphorylation of downstream effectors like FRS2, AKT, and MAPK, ultimately resulting in decreased cell proliferation and induction of apoptosis in sensitive cell lines.[8][9]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide | [10][11] |
| Molecular Formula | C₂₆H₂₂Cl₂N₄O₃ | [5][10][11] |
| Molecular Weight | 509.38 g/mol | [5][10][11] |
| Appearance | White to light yellow solid | [8] |
| Purity | ≥98% | [11] |
Solubility Data
This compound exhibits solubility in various organic solvents, with Dimethyl Sulfoxide (DMSO) being the most common solvent for preparing stock solutions for cell culture applications. It is important to use anhydrous, high-quality DMSO to ensure maximum solubility and stability.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 83.33 mg/mL (163.59 mM) | Warming to 60°C and sonication can aid dissolution. Use of newly opened DMSO is recommended as it is hygroscopic. | [8][12] |
| DMSO | ~4 mg/mL (7.85 mM) | Warmed with 50°C water bath. | [13] |
| DMSO | 20 mg/mL | - | [11] |
| DMF | 20 mg/mL | - | [11] |
| Ethanol | 0.2 mg/mL | - | [11] |
| Water | Insoluble | - | [13] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | - | [11] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * 509.38 g/mol * (1 mg / 1000 µg) * (1 L / 1000 mL) = 5.09 mg
-
-
-
Weigh this compound:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 5.09 mg of this compound.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) or sonication for a short period can be used to aid dissolution.[8][14] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for at least one year when stored at -20°C and for up to two years at -80°C.[8]
-
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the this compound stock solution to the desired final concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine the final concentration:
-
Calculate the dilution:
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your culture volume. For example, to prepare 1 mL of culture medium with a final concentration of 100 nM this compound:
-
V₁ = (C₂ * V₂) / C₁ = (100 nM * 1 mL) / 10 mM = 0.01 µL
-
-
It is often practical to perform a serial dilution to accurately achieve low nanomolar concentrations. For instance, first dilute the 10 mM stock to 100 µM in culture medium, and then further dilute this intermediate solution to the final desired concentration.
-
-
Prepare the working solution:
-
Aseptically add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium.
-
Mix gently by pipetting up and down or by swirling the culture vessel.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This should be an equivalent volume of DMSO (without this compound) added to the cell culture medium at the same final concentration as in the experimental conditions. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Treat Cells:
-
Remove the existing medium from your cell cultures and replace it with the freshly prepared medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period. Incubation times can range from 1 hour for signaling pathway analysis to several days for proliferation or apoptosis assays.[4][8]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGF19-FGFR4 signaling pathway targeted by this compound and the general experimental workflow for its preparation and use in cell culture.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medkoo.com [medkoo.com]
- 6. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessebooks.com [openaccessebooks.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Blu-9931 | C26H22Cl2N4O3 | CID 72710839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. apexbt.com [apexbt.com]
Application Notes and Protocols for BLU9931 Xenograft Models in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLU9931 is a potent, selective, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] Aberrant signaling through the FGF19/FGFR4 pathway is a known oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC).[3][4][5][6][7][8] this compound covalently binds to a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to the inhibition of its kinase activity and downstream signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K-Akt pathways.[2][9] This document provides detailed protocols for establishing and utilizing xenograft models in mice to evaluate the in vivo efficacy of this compound.
Signaling Pathway of FGFR4 and Inhibition by this compound
The activation of FGFR4 by its ligand, FGF19, in complex with the co-receptor Klotho-β (KLB), triggers receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling events. Phosphorylated FGFR4 serves as a docking site for adaptor proteins like Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[3][10] This leads to the activation of two major signaling pathways: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are crucial for cell proliferation, survival, and differentiation.[3][11] this compound selectively inhibits the kinase activity of FGFR4, thereby blocking these downstream oncogenic signals.[2]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various xenograft models.
Table 1: this compound Efficacy in Hepatocellular Carcinoma (HCC) Xenograft Models
| Cell Line | Mouse Strain | This compound Dose (oral, bid) | Outcome | Reference |
| Hep 3B | Nude | 100 mg/kg | Significant tumor growth inhibition | [4] |
| Hep 3B | Nude | 300 mg/kg | Tumor regression | [4] |
| LIXC012 (PDX) | Nude | 100 mg/kg | Significant tumor growth inhibition | [4] |
| LIXC012 (PDX) | Nude | 300 mg/kg | Stable disease | [4] |
Table 2: this compound Efficacy in Clear Cell Renal Cell Carcinoma (ccRCC) Xenograft Model
| Cell Line | Mouse Strain | This compound Dose (oral) | Outcome | Reference |
| A498 | Nude | 30 mg/kg | Significant tumor volume decrease | [12] |
| A498 | Nude | 100 mg/kg | Significant tumor volume decrease | [12] |
Experimental Protocols
Cell Culture
-
Hep 3B (HCC): Culture Hep 3B cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
A498 (ccRCC): Culture A498 cells in EMEM supplemented with 10% FBS, 2 mM L-Glutamine, 1.5 g/L Sodium Bicarbonate, 1 mM Sodium Pyruvate, and 0.1 mM Non-Essential Amino Acids.[13] Maintain at 37°C in a humidified atmosphere with 5% CO₂.
Subcutaneous Xenograft Model Establishment
This protocol is a general guideline and should be adapted based on the specific cell line and experimental goals.
Materials:
-
Cultured tumor cells (Hep 3B, A498, etc.)
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID, 6-8 weeks old)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), sterile
-
Matrigel® (optional, recommended to improve tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Clippers for shaving
-
Antiseptic solution (e.g., Betadine and 70% ethanol)
Procedure:
-
Cell Preparation:
-
Grow cells to 80-90% confluency.
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in cold, sterile PBS or HBSS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell suspension to the desired concentration. For Hep 3B, a common concentration is 1 x 10⁷ cells/mouse.[9] For A498, 1 x 10⁶ cells/mouse is recommended.[11]
-
(Optional) If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just before injection to achieve a 1:1 ratio.[4] The final injection volume is typically 100-200 µL.[3]
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave the hair from the injection site, typically the right flank.
-
Clean the injection site with an antiseptic solution.
-
Gently lift the skin and subcutaneously inject the cell suspension.
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).[9] This typically takes 1-3 weeks.[14][15]
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[9]
-
Monitor the body weight of the mice and observe for any signs of toxicity or distress.
-
This compound Administration
Materials:
-
This compound
-
Vehicle solution: 0.5% (w/v) carboxymethylcellulose and 1% (v/v) Tween® 80 in water.[16]
-
Oral gavage needles
Procedure:
-
Dosing Preparation:
-
Prepare a fresh formulation of this compound in the vehicle solution on each day of dosing.
-
-
Administration:
Efficacy Evaluation
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67, or Western blotting for pharmacodynamic markers).
Experimental Workflow
The following diagram illustrates the typical workflow for a this compound xenograft study.
References
- 1. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 5. Xenograft mice model [bio-protocol.org]
- 6. Tumor xenograft model [bio-protocol.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. A498 Xenograft Model | Xenograft Services [xenograft.net]
- 11. A498 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. Hep3B Xenograft Model | Xenograft Services [xenograft.net]
- 13. A498 Cell Line - Creative Biogene [creative-biogene.com]
- 14. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 15. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for BLU9931 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BLU9931, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in kinase assays. The protocols outlined below are intended for researchers in cancer biology, signal transduction, and drug discovery to assess the inhibitory activity of this compound and similar compounds against FGFR4.
Introduction
This compound is a first-in-class, highly selective, and irreversible small-molecule inhibitor of FGFR4.[1][2][3][4] It demonstrates significant antitumor activity in preclinical models of hepatocellular carcinoma (HCC) with an activated FGFR4 signaling pathway.[1][4] this compound forms a covalent bond with a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, conferring its high potency and selectivity over other FGFR paralogs (FGFR1, 2, and 3).[1][5][6] Understanding the interaction of this compound with its target is crucial for the development of novel cancer therapeutics. These protocols detail both biochemical and cell-based assays to characterize the inhibitory properties of this compound.
Mechanism of Action
FGFR4 is a receptor tyrosine kinase that, upon binding its ligand, such as FGF19, dimerizes and autophosphorylates, initiating downstream signaling cascades.[7][8] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[7][9][10] In certain cancers, aberrant activation of the FGF19-FGFR4 signaling axis acts as an oncogenic driver.[7][8] this compound selectively and irreversibly inhibits the kinase activity of FGFR4, thereby blocking these downstream signaling events and inhibiting the growth of FGFR4-dependent cancer cells.[1][5]
Quantitative Data Summary
The inhibitory activity of this compound against FGFR family kinases is summarized in the table below. The data highlights the potent and selective inhibition of FGFR4.
| Kinase Target | IC50 (nM) | Selectivity vs. FGFR4 | Reference |
| FGFR4 | 3 | - | [1][3][11] |
| FGFR1 | 591 | ~197-fold | [1] |
| FGFR2 | 493 | ~164-fold | [1] |
| FGFR3 | 150 | 50-fold | [1][3][11] |
IC50 values represent the concentration of inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathway Diagram
The following diagram illustrates the FGFR4 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Biochemical Kinase Assay for FGFR4 Inhibition
This protocol describes an in vitro kinase assay to determine the IC50 value of this compound against recombinant FGFR4.
Materials:
-
Recombinant human FGFR4 kinase domain (e.g., from Carna Biosciences)
-
This compound (or other test compounds)
-
Substrate peptide (e.g., CSKtide, 1 µM)
-
ATP (50-250 µM, at the Kₘ for the specific enzyme batch)
-
Kinase Reaction Buffer (1x KRB)
-
Stop Buffer
-
384-well non-binding surface assay plates
-
Microplate reader capable of detecting the assay signal (e.g., Caliper EZReader2)
Experimental Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.
-
Assay Plate Setup: Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Addition: Add picomolar to low nanomolar concentrations of recombinant FGFR4 to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of CSKtide substrate (1 µM) and ATP (at Kₘ concentration, typically 50-250 µM).
-
Incubation: Incubate the plate at 25°C for 90 minutes.[1][3]
-
Reaction Termination: Stop the reaction by adding Stop Buffer.
-
Detection: Read the plate on a Caliper EZReader2 or a similar instrument to measure substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[1][3]
Cell-Based Assay for FGFR4 Pathway Inhibition
This protocol is designed to assess the ability of this compound to inhibit FGFR4 signaling in a cellular context.
Materials:
-
HCC cell line with an intact FGFR4 signaling pathway (e.g., Hep 3B, HuH7, or JHH7).[2][3]
-
Cell culture medium and supplements.
-
This compound.
-
FGF19 (for stimulation, if necessary).
-
Lysis buffer.
-
Antibodies for Western blotting: anti-phospho-FRS2, anti-phospho-MAPK (ERK), anti-phospho-AKT, and corresponding total protein and loading control antibodies (e.g., actin).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
96-well cell culture plates.
-
Western blotting equipment and reagents.
-
Luminometer.
Procedure A: Western Blotting for Pathway Inhibition
-
Cell Seeding: Seed Hep 3B cells in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a dose range of this compound (e.g., 0.3-300 nM) for 1 hour.[2]
-
Stimulation (Optional): For cell lines requiring exogenous ligand, stimulate with FGF19 (e.g., 100 ng/mL) for the last 10 minutes of inhibitor treatment.[1][12]
-
Cell Lysis: Wash the cells with cold PBS and lyse with appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Perform SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pFRS2, pMAPK, and pAKT. Subsequently, probe for total proteins and a loading control.
-
Analysis: Visualize the bands and quantify the reduction in phosphorylation of downstream effectors in this compound-treated cells compared to the vehicle control.[1][12]
Procedure B: Cell Proliferation Assay
-
Cell Seeding: Seed Hep 3B, HuH7, or JHH7 cells in 96-well plates and allow them to attach overnight.[3][4]
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for 72-120 hours (approximately two cell-doubling times).[3][4]
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the luminescence signal to the DMSO-treated control wells. Determine the EC50 value (the concentration that causes 50% inhibition of proliferation) by fitting the data to a dose-response curve.[3]
Expected Results
-
In the biochemical assay , this compound should exhibit a potent, low nanomolar IC50 value against FGFR4 and significantly higher IC50 values for other FGFR family members.
-
In the cell-based Western blot assay , a dose-dependent decrease in the phosphorylation of FRS2, MAPK, and AKT should be observed in cells treated with this compound.[2]
-
The cell proliferation assay should demonstrate that this compound inhibits the growth of HCC cell lines with an activated FGFR4 pathway, with EC50 values typically in the sub-micromolar range.[1][2]
These protocols provide a robust framework for investigating the inhibitory activity of this compound against FGFR4. Adherence to these methodologies will enable researchers to generate reliable and reproducible data for their studies in cancer research and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: BLU9931 Western Blotting
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with BLU9931, a selective FGFR4 inhibitor, in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound, but I don't see a decrease in phosphorylated FGFR4 (p-FGFR4) or its downstream targets in my Western blot. What could be the problem?
This is a common issue that can stem from several factors, ranging from the biological model to the experimental execution. The primary expected outcome of this compound treatment is a reduction in the phosphorylation of FGFR4 and its downstream signaling proteins, not a change in the total protein levels.[1][2]
Potential causes include:
-
Inappropriate Cell Line: The cell line may not have an active FGF19/FGFR4 signaling pathway.
-
Suboptimal Drug Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration may be insufficient.
-
Drug Integrity: The inhibitor may have degraded due to improper storage or handling.
-
General Western Blot Issues: Problems with sample preparation, protein transfer, antibody performance, or detection can all mask the expected result.
Refer to the troubleshooting workflow diagram below for a step-by-step guide to diagnose the issue.
Q2: How can I be sure my cell line is appropriate for a this compound experiment?
This compound is highly selective for FGFR4.[1][3] Its efficacy depends on the presence of an intact and active FGFR4 signaling pathway.[1][4] Sensitive cell lines typically express all key components: the ligand (FGF19), the receptor (FGFR4), and the co-receptor Klotho Beta (KLB).[1]
-
Positive Control Cell Lines: Hepatocellular carcinoma (HCC) cell lines like Hep 3B, HuH7, and JHH7 are known to be sensitive to this compound.[1][5] MDA-MB-453 breast cancer cells, which have a ligand-independent activating mutation in FGFR4, are also a suitable model.[1][6]
-
Negative Control Cell Lines: The DMS114 cell line is driven by FGFR1 and shows minimal response to this compound, making it a good negative control for selectivity.[1][2][7]
-
Verification: Before your experiment, confirm the expression of FGF19, FGFR4, and KLB in your chosen cell line via qPCR, Western blot, or by consulting literature.
Q3: What is the recommended concentration and treatment time for this compound in cell culture?
The effective concentration can vary between cell lines. However, a dose-dependent reduction in the phosphorylation of FGFR4 and its downstream targets (FRS2, MAPK, AKT) is typically observed in the nanomolar range.[5][7]
-
Concentration Range: Start with a dose-response experiment ranging from 1 nM to 1 µM. Potent inhibition of signaling is often seen at or below 100 nM.[2][5]
-
Treatment Time: A treatment time as short as one hour is often sufficient to observe a significant reduction in the phosphorylation of signaling proteins.[1][2][5] For experiments assessing long-term effects like cell proliferation or apoptosis, longer incubation times (e.g., 24-72 hours) may be necessary.[8][9]
Q4: Are there common issues with this compound handling and preparation I should be aware of?
Yes, proper handling is critical for maintaining the inhibitor's activity. This compound is an irreversible inhibitor that forms a covalent bond with Cys552 in FGFR4.[1][8]
-
Solubility: this compound is soluble in DMSO.[7] Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation: When preparing your working dilution, warm the stock solution to room temperature before opening the vial. Dilute the stock in your cell culture medium immediately before adding it to the cells.
Q5: My p-FGFR4 signal is weak or absent even in the untreated control. What should I do?
A weak or absent baseline signal makes it impossible to assess the effect of an inhibitor.
-
Induce Signaling: In cell lines with low basal activity, you may need to stimulate the pathway. Adding recombinant FGF19 (e.g., 100 ng/mL) for 10-15 minutes before cell lysis can activate the receptor and produce a robust p-FGFR4 signal.[1][2]
-
Antibody Check: Ensure your primary antibody for p-FGFR4 is validated for Western blotting and is used at the recommended dilution. Check the antibody's expiration date and storage conditions.
-
Sample Preparation: Use fresh lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[10]
-
Increase Protein Load: If the target is low-abundance, try loading a higher amount of total protein per lane (e.g., 30-40 µg).[11]
Q6: I see changes in total FGFR4 levels, not just the phosphorylated form. Is this expected?
No, this is not the expected direct mechanism of action. This compound inhibits the kinase activity of FGFR4, which should lead to a decrease in its phosphorylation state.[12] It should not affect the total level of the FGFR4 protein, especially after short treatment times (e.g., 1-3 hours).[2][6][13] If you observe a decrease in total FGFR4, consider the following:
-
Loading Control: Verify that your loading control (e.g., Actin, GAPDH) is consistent across all lanes. Uneven loading can be misinterpreted as a change in protein expression.
-
Long-term Effects: Very long treatment periods could potentially lead to downstream effects on protein expression or stability, but this is not the primary inhibitory mechanism.
-
Antibody Specificity: Ensure your "total" FGFR4 antibody is not inadvertently sensitive to phosphorylation state.
Q7: What are the key downstream readouts to confirm this compound activity?
FGFR4 activation triggers several downstream signaling cascades.[14] Assessing these pathways provides robust confirmation of this compound's effect. Key proteins to probe for via Western blot include the phosphorylated forms of:
-
FRS2 (Fibroblast growth factor receptor substrate 2): A direct substrate of FGFR4.[1]
-
MAPK (ERK1/2): A key component of the Ras/MAPK pathway.[1][8][9]
-
AKT: A central node in the PI3K/AKT survival pathway.[1][8][9]
-
STAT3: A transcription factor involved in cell proliferation and survival.[8][9][15]
A successful experiment will show a decrease in the phosphorylated forms of these proteins with little to no change in their total protein levels.[1][2]
Visual Troubleshooting and Pathway Guides
The following diagrams provide a logical workflow for troubleshooting and illustrate the signaling pathway targeted by this compound.
Quantitative Data Summary
The following table summarizes key quantitative metrics for this compound activity from published studies.
| Parameter | Value | Target / Cell Line | Notes |
| IC₅₀ | 3 nM | FGFR4 (Enzyme Assay) | Potent in vitro inhibition of kinase activity.[5][7] |
| IC₅₀ | 591 nM | FGFR1 (Enzyme Assay) | Demonstrates high selectivity for FGFR4 over other family members.[1][7] |
| IC₅₀ | 493 nM | FGFR2 (Enzyme Assay) | Demonstrates high selectivity for FGFR4 over other family members.[1][7] |
| IC₅₀ | 150 nM | FGFR3 (Enzyme Assay) | Demonstrates high selectivity for FGFR4 over other family members.[1][7] |
| IC₅₀ | 2.7 µM | 769-P (ccRCC cells) | Effective concentration for inhibiting cell viability.[9] |
| IC₅₀ | 3.8 µM | A704 (ccRCC cells) | Effective concentration for inhibiting cell viability.[9] |
| EC₅₀ | 0.02 µM | JHH7 (HCC cells) | Effective concentration for inhibiting cell proliferation.[5] |
| EC₅₀ | 0.07 µM | Hep 3B (HCC cells) | Effective concentration for inhibiting cell proliferation.[5] |
| EC₅₀ | 0.11 µM | HuH7 (HCC cells) | Effective concentration for inhibiting cell proliferation.[5] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound for Western Blot Analysis
This protocol outlines the steps for treating cultured cells with this compound to assess its impact on FGFR4 signaling.
-
Cell Seeding: Plate your cells of interest in 6-well plates or 10 cm dishes. Allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce baseline signaling from growth factors in serum, you may switch the cells to a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-16 hours prior to treatment.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound in the appropriate cell culture medium from your DMSO stock immediately before use. Include a "vehicle control" using an equivalent volume of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Ligand Stimulation (Optional): If stimulating the pathway, add FGF19 ligand (e.g., 100 ng/mL) to the medium for the final 10-15 minutes of the incubation period.[1][2]
-
Cell Lysis:
-
Place the culture dish on ice and quickly wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and proceed to protein quantification or store at -80°C.
-
Protocol 2: Standard Western Blot for Detecting Phosphorylated Proteins
This protocol provides a general workflow for Western blotting, with an emphasis on detecting changes in protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel (choose the percentage based on the molecular weight of your target proteins). Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.[16]
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). For phospho-antibodies, BSA is often preferred to milk.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FGFR4, anti-p-AKT) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[17]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (Step 7) to remove unbound secondary antibody.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the signal using a digital imager or X-ray film. Adjust exposure time to obtain a strong signal without saturating the bands.[17]
-
-
Stripping and Re-probing: To detect total protein levels, you can strip the membrane of the phospho-specific antibodies and re-probe with an antibody against the total form of the protein (e.g., anti-FGFR4, anti-AKT) and a loading control (e.g., anti-Actin).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. apexbt.com [apexbt.com]
- 8. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Blu-9931 | C26H22Cl2N4O3 | CID 72710839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 15. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Optimizing BLU9931 Concentration for Cell Viability Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of BLU9931 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: The optimal concentration of this compound is cell-line dependent. For initial experiments, a broad concentration range is recommended, typically from 1 nM to 10 µM, to determine the dose-response curve. Published studies have shown EC50 values to be less than 1 μmol/L in sensitive hepatocellular carcinoma (HCC) cell lines.[1]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: There are several potential reasons for a lack of response to this compound:
-
Cell Line Insensitivity: The target, Fibroblast Growth Factor Receptor 4 (FGFR4), may not be expressed or may be expressed at very low levels in your cell line. This compound is a highly selective FGFR4 inhibitor.[2][3] Sensitivity to this compound has been linked to the presence of an intact FGFR4 signaling pathway, which includes the expression of FGF19, FGFR4, and its co-receptor klotho β (KLB).[1][2]
-
Incorrect Compound Handling: Ensure that this compound has been stored and dissolved correctly according to the manufacturer's instructions.
-
Suboptimal Assay Conditions: The incubation time may not be sufficient to observe a significant effect on cell viability. Typical incubation times range from 72 to 120 hours.[1][4]
Q3: I am observing high variability between my replicate wells. How can I reduce this?
A3: High variability can be caused by several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell number across all wells.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells and compounds.
Q4: How can I confirm that this compound is inhibiting the FGFR4 pathway in my cells?
A4: To confirm the on-target activity of this compound, you can perform a Western blot analysis to assess the phosphorylation status of downstream signaling proteins. Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of FGFR4 pathway components such as FRS2, MAPK, and AKT.[5][6]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent, selective, and irreversible inhibitor of FGFR4.[1][2][4][5] It forms a covalent bond with a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is not present in other FGFR family members, leading to its high selectivity.[7][8]
Data Presentation
Table 1: Reported IC50 and EC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |
| Hep 3B | Hepatocellular Carcinoma | CellTiter-Glo | EC50: 0.07 µM | [5] |
| HuH7 | Hepatocellular Carcinoma | CellTiter-Glo | EC50: 0.11 µM | [5] |
| JHH7 | Hepatocellular Carcinoma | CellTiter-Glo | EC50: 0.02 µM | [5] |
| A498 | Clear Cell Renal Cell Carcinoma | MTS Assay | IC50: 4.6 µM | [9] |
| A704 | Clear Cell Renal Cell Carcinoma | MTS Assay | IC50: 3.8 µM | [9] |
| 769-P | Clear Cell Renal Cell Carcinoma | MTS Assay | IC50: 2.7 µM | [9] |
Experimental Protocols
Protocol: Cell Viability (MTS/CellTiter-Glo) Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours. The optimal incubation time should be determined empirically for each cell line.
-
-
Cell Viability Measurement:
-
For MTS Assay: Add the MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
For CellTiter-Glo Assay: Add the CellTiter-Glo reagent to each well according to the manufacturer's protocol. Mix and incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate reader.[1][4]
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50/IC50 value using a suitable non-linear regression model.
-
Visualizations
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in a cell viability assay.
Caption: Troubleshooting guide for this compound cell viability assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway [en-cancer.fr]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer [mdpi.com]
- 8. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
BLU-9931 Technical Support Center: Troubleshooting Off-Target Effects and Experimental Anomalies
Welcome to the technical support center for BLU-9931, a potent and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving BLU-9931, with a focus on understanding and mitigating potential off-target effects and unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BLU-9931?
BLU-9931 is a highly selective and irreversible small molecule inhibitor of FGFR4.[1][2][3] It forms a covalent bond with a specific cysteine residue (Cys552) located in the ATP-binding pocket of FGFR4.[4][5][6] This covalent modification is key to its high potency and selectivity for FGFR4 over other FGFR family members (FGFR1, FGFR2, and FGFR3) and the broader human kinome.[1][7]
Q2: How selective is BLU-9931? What are the known off-targets?
BLU-9931 demonstrates exquisite selectivity for FGFR4.[1][7] Kinome-wide scanning has shown that at a concentration of 3 µM, BLU-9931 binds significantly only to FGFR4.[8] While extremely selective, minor binding to Colony-Stimulating Factor 1 Receptor (CSF1R) has been noted, but at a much lower affinity (Kd = 2,716 nM) compared to FGFR4 (Kd = 6 nM).[8] Its inhibitory activity against other FGFR family members is significantly weaker.[7]
Q3: My FGFR4-positive cell line is not responding to BLU-9931 treatment. What could be the issue?
Several factors could contribute to a lack of response in FGFR4-expressing cells:
-
Incomplete Signaling Pathway: A response to BLU-9931 requires an intact and activated FGFR4 signaling pathway. This includes not only the expression of FGFR4 but also its ligand, FGF19, and the co-receptor β-Klotho (KLB).[1][7] The absence or low expression of any of these components can render the pathway inactive and thus insensitive to FGFR4 inhibition.
-
Cell Line Integrity: Ensure the cell line has been recently authenticated and is free from contamination. Genetic drift in cultured cells can lead to changes in the expression of key signaling molecules.
-
Compound Stability and Concentration: BLU-9931, like any small molecule, can degrade over time. Ensure the compound is properly stored and use a freshly prepared working solution. It is also crucial to confirm the final concentration in your assay is sufficient to inhibit FGFR4.
-
Alternative Survival Pathways: The cancer cells may have developed resistance or have redundant survival pathways that are not dependent on FGFR4 signaling.
Q4: I am observing unexpected changes in signaling pathways not directly downstream of FGFR4. Is this an off-target effect?
While BLU-9931 is highly selective, unexpected signaling alterations can occur. Before concluding an off-target effect, consider the following:
-
Signaling Crosstalk: Inhibition of a major signaling pathway like FGFR4 can lead to compensatory activation or inhibition of other pathways. For instance, feedback loops involving other receptor tyrosine kinases (RTKs) might be activated.
-
High Concentrations: Using concentrations of BLU-9931 significantly above the recommended IC50 for FGFR4 may engage low-affinity off-targets.
-
Cellular Context: The specific genetic and proteomic landscape of your cell model can influence the downstream consequences of FGFR4 inhibition.
A logical workflow for investigating unexpected results is presented below.
Quantitative Data Summary
For ease of reference and experimental planning, the following tables summarize the key quantitative data for BLU-9931.
Table 1: In Vitro Potency and Selectivity of BLU-9931
| Target | IC50 (nM) | Kd (nM) | Notes |
| FGFR4 | 3 | 6 | High-affinity, covalent binding.[2][8] |
| FGFR1 | 591 | - | Significantly less potent.[7][8] |
| FGFR2 | 493 | - | Significantly less potent.[7][8] |
| FGFR3 | 150 | - | Significantly less potent.[7][8] |
| CSF1R | - | 2,716 | Low-affinity off-target.[8] |
Table 2: Antiproliferative Activity of BLU-9931 in FGFR4-Dependent HCC Cell Lines
| Cell Line | EC50 (µM) |
| Hep 3B | 0.07[2] |
| HuH7 | 0.11[2] |
| JHH7 | 0.02[2] |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments to validate BLU-9931 activity and troubleshoot unexpected findings.
Protocol 1: Validating On-Target Activity in a Cellular Context
This protocol is designed to confirm that BLU-9931 is effectively inhibiting the FGFR4 signaling pathway in your cell line of interest.
1. Cell Culture and Treatment:
- Culture an FGFR4-positive cell line (e.g., Hep 3B, MDA-MB-453) in appropriate media.[7]
- For cell lines requiring ligand stimulation (e.g., Hep 3B), serum-starve the cells overnight.
- Pre-treat cells with a dose-range of BLU-9931 (e.g., 10 nM to 1 µM) for 1-2 hours.
- If applicable, stimulate the cells with FGF19 (e.g., 100 ng/mL) for 10-15 minutes prior to lysis.[7][9]
2. Western Blot Analysis:
- Lyse the cells and perform SDS-PAGE and Western blotting.
- Probe for the following phosphoproteins and total proteins:
- p-FRS2 (direct substrate of FGFR4)
- p-ERK1/2 (p-MAPK) and total ERK1/2
- p-AKT and total AKT
- Total FGFR4 and Actin (as a loading control)[7][9]
Expected Outcome: A dose-dependent decrease in the phosphorylation of FRS2, ERK, and AKT should be observed in BLU-9931 treated cells compared to the vehicle control.
Troubleshooting:
-
No change in phosphorylation:
-
Verify the expression of FGFR4, FGF19, and KLB in your cell line.
-
Confirm the activity of your FGF19 ligand.
-
Check the integrity and concentration of your BLU-9931 stock.
-
-
Inconsistent results:
-
Ensure consistent cell density and treatment times.
-
Optimize antibody concentrations and incubation times for Western blotting.
-
Protocol 2: Distinguishing On-Target vs. Off-Target Effects
This protocol helps to determine if an observed phenotype is due to the inhibition of FGFR4 or a potential off-target.
1. Use of Control Cell Lines:
- Select a negative control cell line that does not express FGFR4 or has a non-functional FGFR4 pathway (e.g., DMS114 for FGFR1-driven signaling).[7]
- Treat both your experimental cell line and the negative control cell line with the same concentrations of BLU-9931.
2. Phenotypic Assay:
- Perform a relevant phenotypic assay (e.g., proliferation, apoptosis, migration) on both cell lines.
3. Data Analysis:
- On-Target Effect: The phenotype should be observed only in the FGFR4-positive experimental cell line and not in the negative control cell line.
- Potential Off-Target Effect: If the phenotype is observed in both cell lines, it may be due to an off-target effect, especially at higher concentrations.
4. Rescue Experiment (Advanced):
- If possible, introduce a BLU-9931-resistant mutant of FGFR4 into your experimental cells.
- If the phenotype is rescued (i.e., the effect of BLU-9931 is reversed) in the presence of the resistant mutant, this strongly suggests the original observation was an on-target effect.
Visualizations
The following diagrams illustrate key concepts related to BLU-9931's mechanism and experimental troubleshooting.
Caption: The FGFR4 signaling pathway and the inhibitory action of BLU-9931.
References
- 1. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BLU-9931 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: BLU9931 Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with the selective FGFR4 inhibitor, BLU9931, in xenograft models.
Frequently Asked Questions (FAQs)
Q1: We are observing minimal to no tumor growth inhibition with this compound in our xenograft model. What are the potential causes?
A1: Inconsistent or poor efficacy of this compound in xenograft models can stem from several factors. A primary consideration is the completeness of the FGF19-FGFR4 signaling axis in your chosen cancer model. For optimal this compound activity, the tumor cells must express three key components:
-
FGF19 (Fibroblast Growth Factor 19): The ligand that activates FGFR4.
-
FGFR4 (Fibroblast Growth Factor Receptor 4): The direct target of this compound.
-
KLB (Klotho β): A co-receptor essential for FGF19 to bind and activate FGFR4.[1][2][3][4]
The absence or low expression of any of these components will likely result in diminished or absent response to this compound.[1]
Another significant factor, particularly in hepatocellular carcinoma (HCC), is the potential for FGFR redundancy . Research has shown that other FGFR family members (FGFR1, 2, and 3) can sometimes compensate for the inhibition of FGFR4, thus sustaining tumor cell proliferation and leading to intrinsic resistance to selective FGFR4 inhibitors like this compound.[5]
Q2: How can we verify if our xenograft model is suitable for this compound studies?
A2: Before initiating in vivo experiments, it is crucial to characterize your cell line or patient-derived xenograft (PDX) model. We recommend the following validation steps:
-
Gene Expression Analysis: Perform qRT-PCR or RNA-Seq to confirm the mRNA expression of FGF19, FGFR4, and KLB.
-
Protein Expression Analysis: Use Western blotting or immunohistochemistry (IHC) to verify the protein expression of FGFR4 and KLB.
-
In Vitro Sensitivity Testing: Conduct cell viability assays (e.g., MTS or CellTiter-Glo) to determine the in vitro sensitivity of your cancer cells to this compound. This will help establish a baseline for expected in vivo efficacy.
Q3: What are the recommended xenograft models that have shown sensitivity to this compound?
A3: Several xenograft models have demonstrated significant anti-tumor responses to this compound. These include:
-
Hepatocellular Carcinoma (HCC):
-
Hep 3B: This cell line has an FGF19 gene amplification and shows robust, dose-dependent tumor growth inhibition, including tumor regression, in response to this compound.[1][6]
-
LIXC012 (PDX-derived): This model overexpresses FGF19 mRNA without gene amplification and also exhibits a strong anti-tumor response to this compound.[7]
-
-
Clear Cell Renal Cell Carcinoma (ccRCC):
-
Pancreatic Ductal Adenocarcinoma (PDAC):
-
While specific in vivo data for this compound in PDAC xenografts is less detailed in the provided search results, in vitro studies on cell lines like PK-1 and T3M-4 show that this compound inhibits proliferation, suggesting potential for in vivo efficacy in models with an active FGF19/FGFR4 pathway.[10][11][12]
-
Q4: Are there known mechanisms of acquired resistance to this compound?
A4: While the provided information primarily focuses on intrinsic resistance, acquired resistance to FGFR inhibitors, in general, can occur through various mechanisms. These can include gatekeeper mutations in the FGFR gene or the activation of alternative signaling pathways that bypass the dependency on FGFR4. Continuous monitoring of tumor growth during treatment and subsequent analysis of resistant tumors are recommended to investigate acquired resistance mechanisms.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound xenograft experiments.
| Issue | Potential Cause | Recommended Action |
| Variable tumor growth inhibition within the same treatment group. | Tumor heterogeneity; Inconsistent drug administration; Variability in initial tumor size. | Ensure uniform initial tumor volume across all animals. Standardize drug formulation and administration technique. Increase the number of animals per group to improve statistical power. |
| Initial tumor stasis followed by regrowth despite continuous treatment. | Development of acquired resistance. | Harvest and analyze relapsing tumors for mutations in FGFR4 or activation of bypass signaling pathways. |
| Discrepancy between in vitro and in vivo results (good in vitro activity, poor in vivo efficacy). | Poor drug bioavailability or rapid metabolism in vivo; Intrinsic resistance mechanisms not apparent in 2D culture (e.g., FGFR redundancy). | Perform pharmacokinetic analysis to measure this compound plasma concentrations. Analyze the expression of other FGFR family members in your xenograft model.[5] |
| No significant difference in tumor volume compared to the vehicle control group. | The xenograft model may lack a functional FGF19/FGFR4/KLB pathway. | Re-evaluate the expression of FGF19, FGFR4, and KLB in your tumor model. Consider testing a positive control model, such as Hep 3B, in parallel.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with this compound in various xenograft models.
Table 1: In Vivo Efficacy of this compound in HCC Xenograft Models
| Model | Cell Line | Treatment | Outcome | Reference |
| Subcutaneous Xenograft | Hep 3B | This compound (10-100 mg/kg, oral, twice daily) | Dose-dependent tumor growth inhibition and regression. | [1] |
| Subcutaneous Xenograft | LIXC012 (PDX-derived) | This compound (30-300 mg/kg, oral, twice daily) | Dose-dependent tumor growth inhibition. | [7] |
Table 2: In Vivo Efficacy of this compound in a ccRCC Xenograft Model
| Model | Cell Line | Treatment | Outcome | Reference |
| Subcutaneous Xenograft | A498 | This compound (30 mg/kg and 100 mg/kg) | Tumor shrinkage. | [8] |
Experimental Protocols
Detailed Methodology for a Subcutaneous Xenograft Study with this compound
This protocol is a generalized procedure based on published studies.[1][8][13] Researchers should adapt it to their specific cell line and institutional guidelines.
-
Cell Culture: Culture the selected cancer cell line (e.g., Hep 3B, A498) in the recommended medium and conditions until you have a sufficient number of cells for implantation.
-
Animal Model: Use immunodeficient mice (e.g., NU/NU nude mice) aged 6-8 weeks. Allow the mice to acclimatize for at least one week before the experiment.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin and wash them with serum-free medium or PBS.
-
Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Width^2 x Length) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral gavage. The vehicle control should be the same formulation without the active compound.
-
Administer this compound or vehicle orally at the desired dose and schedule (e.g., 100 mg/kg, twice daily).
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volumes and monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Caption: The FGF19/FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for a this compound xenograft experiment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway [en-cancer.fr]
- 3. mdpi.com [mdpi.com]
- 4. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
BLU9931 Technical Support Center: Solvent Alternatives and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of alternative solvents to Dimethyl Sulfoxide (DMSO) for the FGFR4 inhibitor, BLU9931. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for solubility and stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
A1: this compound exhibits solubility in a variety of organic solvents. Published data indicates solubility in DMSO, Dimethylformamide (DMF), and to a lesser extent, Ethanol. For in vivo studies, a specific formulation using a combination of DMSO, PEG300, Tween 80, and saline has been documented.
Q2: Are there any recommended alternative solvents to DMSO for in vitro assays?
Q3: My this compound precipitates when I dilute my DMSO stock in aqueous buffer. What can I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Please refer to the "Troubleshooting Guide: Precipitation in Aqueous Solutions" section below for detailed recommendations.
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles which may degrade the compound.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | ≥50.9 mg/mL | Commonly used for stock solutions.[2] |
| DMF | 20 mg/mL | An alternative to DMSO.[1] |
| Ethanol | ≥2.53 mg/mL | Lower solubility compared to DMSO and DMF; gentle warming and sonication may be required.[2] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Illustrates the significant drop in solubility in aqueous solutions.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL | A formulation for in vivo use.[3] |
Troubleshooting Guides
Issue 1: Poor Dissolution of Solid this compound
Symptoms:
-
Visible particulate matter in the solvent after vortexing and/or sonication.
-
Inability to achieve the desired stock concentration.
Possible Causes:
-
Insufficient solvent volume.
-
Compound is not sufficiently soluble in the chosen solvent at the desired concentration.
-
Presence of a less soluble polymorph of the compound.
Solutions:
-
Increase Solvent Volume: If you are not bound by a specific concentration, try increasing the amount of solvent.
-
Gentle Warming and Sonication: For solvents like ethanol, gentle warming (e.g., to 37°C) and sonication can aid dissolution.[2] However, be cautious about potential compound degradation at elevated temperatures.
-
Test Alternative Solvents: If DMSO is not suitable for your experiment, consider testing the solubility in NMP or DMAc. Always perform a small-scale test first.
Issue 2: Precipitation in Aqueous Solutions
Symptoms:
-
Cloudiness or visible precipitate upon dilution of the this compound stock solution into aqueous buffers (e.g., PBS, cell culture media).
-
Inconsistent results in cell-based or biochemical assays.
Possible Causes:
-
Low aqueous solubility of this compound.
-
The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is too low to maintain solubility.
-
Interaction with components of the aqueous buffer (e.g., salts, proteins).
Solutions:
-
Optimize Final Solvent Concentration: Determine the maximum tolerated percentage of your organic solvent in the final assay without affecting the biological system. Keep the final concentration of this compound below its solubility limit in that mixed solvent system.
-
Use a Co-solvent System: For in vivo studies, a pre-formulated vehicle containing co-solvents and surfactants is recommended (see Experimental Protocols). This approach can sometimes be adapted for in vitro use, but requires careful validation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. If your experimental conditions allow, you can test the solubility of this compound in buffers with slightly different pH values.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound in a New Solvent
This protocol provides a general method to estimate the kinetic solubility of this compound in a test solvent.
Materials:
-
This compound (solid)
-
Test solvent (e.g., NMP, DMAc, Ethanol)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well plate (UV-transparent for spectrophotometer readings, or standard plate for visual inspection)
-
Multichannel pipette
-
Plate shaker
-
Spectrophotometer (optional)
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in the test solvent. If complete dissolution is not achieved, this indicates the solubility is below 10 mM.
-
Prepare Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution with the same test solvent to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution into Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).
-
Transfer and Mix: Transfer a small volume (e.g., 2 µL) from each concentration of the this compound serial dilution into the corresponding wells of the PBS plate. This will result in a 1:100 dilution and a final solvent concentration of 1%.
-
Incubation and Observation: Incubate the plate at room temperature for 1-2 hours on a plate shaker.
-
Solubility Assessment:
-
Visual Inspection: Observe the wells for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is an estimate of the kinetic solubility.
-
Spectrophotometric Measurement: If a spectrophotometer is available, measure the absorbance of each well at a wavelength where this compound absorbs. A sharp decrease in absorbance at higher concentrations suggests precipitation.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol is for the preparation of a 1 mg/mL this compound formulation suitable for oral administration in animal models.[3]
Materials:
-
This compound (solid)
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Methodology:
-
Dissolve this compound in DMSO: Prepare a stock solution of this compound in DMSO. For example, to prepare a final volume of 1 mL of the formulation, you would start by dissolving 1 mg of this compound in 100 µL of DMSO (10% of the final volume).
-
Add PEG300: To the this compound/DMSO solution, add 400 µL of PEG300 (40% of the final volume). Mix thoroughly until the solution is clear.
-
Add Tween 80: Add 50 µL of Tween 80 (5% of the final volume) to the mixture and mix well.
-
Add Saline: Finally, add 450 µL of saline (45% of the final volume) to bring the total volume to 1 mL. Mix until a homogenous solution is formed.
-
Administration: The formulation should be prepared fresh before each use and administered via the appropriate route (e.g., oral gavage).
Protocol 3: Stability Assessment of this compound in Solution by HPLC
This protocol outlines a method to assess the stability of this compound in a specific solvent over time.
Materials:
-
This compound stock solution in the solvent of interest
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
Incubator or water bath for temperature-controlled studies
Methodology:
-
Prepare Samples: Prepare several aliquots of the this compound stock solution in the solvent to be tested.
-
Initial Analysis (T=0): Immediately analyze one aliquot by HPLC to determine the initial peak area of this compound. This will serve as the baseline.
-
Incubation: Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), remove an aliquot and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation of the compound. The appearance of new peaks suggests the formation of degradation products.
-
Quantify Stability: Calculate the percentage of this compound remaining at each time point: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Mandatory Visualizations
FGF19-FGFR4 Signaling Pathway
Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Solubility Assessment
Caption: Workflow for determining the kinetic solubility of this compound.
Logical Relationship: Troubleshooting Precipitation
Caption: Troubleshooting logic for this compound precipitation in aqueous solutions.
References
BLU9931 Technical Support Center: Ensuring Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of BLU9931 to prevent its degradation in solution and ensure the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1][2] For shorter periods, storage at 4°C for up to two years is also acceptable.[2][3]
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][4][5] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[1][3]
Q3: I'm having trouble dissolving this compound in DMSO. What can I do?
A3: If you encounter solubility issues, gentle warming of the solution to 37°C for about 10 minutes and/or sonication can help facilitate dissolution.[4] Some protocols even suggest warming to 60°C.[3] Ensure the DMSO you are using is of high quality and has not absorbed moisture.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, aliquot your this compound stock solution into single-use vials and store them at -80°C, which will maintain stability for at least one year.[1] This practice helps to avoid repeated freeze-thaw cycles that can lead to degradation. For shorter-term storage, -20°C is suitable for up to one to three months.[1][6] It is generally not recommended to store this compound solutions for extended periods.[4]
Q5: Can I store my working solutions in aqueous buffers?
A5: this compound is insoluble in water.[4] Therefore, it is not advisable to store it in aqueous buffers for any significant length of time. Working solutions should be prepared fresh from a DMSO stock solution just before use. For in vivo studies requiring aqueous formulations, specific protocols using co-solvents and surfactants should be followed, and these suspensions should typically be used immediately.[1][7]
Q6: Is this compound sensitive to light?
A6: Yes, it is recommended to protect this compound solutions from light, which suggests potential photosensitivity that could lead to degradation.[6]
Troubleshooting Guides
Issue 1: Precipitate Formation in this compound Stock Solution During Storage
-
Potential Cause 1: Solvent Quality. The DMSO used may have absorbed moisture, which decreases the solubility of this compound.[1][3]
-
Solution: Always use fresh, anhydrous, high-purity DMSO to prepare your stock solutions.
-
-
Potential Cause 2: Improper Storage. Storing the solution at a temperature warmer than recommended or subjecting it to multiple freeze-thaw cycles can lead to precipitation.
-
Solution: Aliquot the stock solution into smaller, single-use volumes and store them at -80°C for long-term stability.[1] Avoid repeated freezing and thawing.
-
-
Potential Cause 3: Concentration Exceeds Solubility Limit. The prepared concentration may be too high for the storage conditions.
-
Solution: If precipitation occurs upon cooling, you may need to gently warm and vortex the solution before use. Consider preparing a slightly lower concentration stock solution for long-term storage.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Potential Cause 1: Degradation of this compound in Working Solution. this compound in aqueous cell culture media may not be stable over long incubation periods.
-
Solution: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous media before being added to the cells.
-
-
Potential Cause 2: Inaccurate Concentration of Stock Solution. This could be due to incomplete dissolution or precipitation.
-
Solution: Before making dilutions, ensure your DMSO stock solution is completely dissolved. If necessary, gently warm and vortex the stock solution.
-
-
Potential Cause 3: Interaction with Media Components. Components in the cell culture media could potentially interact with and degrade this compound.
-
Solution: While specific interactions are not widely documented, it is good practice to perform pilot experiments to determine the optimal incubation time for your specific cell line and media conditions.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | Up to 3 years | [1][2] |
| 4°C | Up to 2 years | [2][3] | |
| Stock Solution in DMSO | -80°C | Up to 1 year | [1] |
| -20°C | 1 to 3 months | [1][6] | |
| Clear Aqueous Formulation (for in vivo) | 4°C | Up to 1 week | [7] |
| Suspension (for in vivo) | Room Temperature | Use immediately | [1][7] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | ≥50.9 mg/mL | - | [4] |
| 100 mg/mL (196.31 mM) | Use fresh, non-hygroscopic DMSO | [1] | |
| 83.33 mg/mL (163.59 mM) | Requires sonication, warming, and heating to 60°C | [3] | |
| 20 mg/mL | - | [5] | |
| 5.09 mg/mL (9.99 mM) | Sonication recommended | [7] | |
| Ethanol | ≥2.53 mg/mL | Requires gentle warming and sonication | [4] |
| Water | Insoluble | - | [4] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | - | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (1.96 mM) | Sonication recommended; prepare and use immediately if not a clear solution | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 509.38 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and vortex mixer
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated scale. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.09 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[4]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: General Cell-Based Assay Workflow
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Cells of interest seeded in multi-well plates
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is important to prepare these working solutions fresh for each experiment.
-
Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments (including the vehicle control) and is at a level that is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the existing media from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period as determined by your experimental design.
-
Proceed with the desired downstream analysis (e.g., cell viability assay, Western blotting for pathway inhibition).
-
Visualizations
Caption: this compound irreversibly inhibits FGFR4, blocking downstream signaling.
Caption: Workflow for preparing stable this compound stock solutions.
References
BLU9931 Technical Support Center: Troubleshooting Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the potent and selective FGFR4 inhibitor, BLU9931, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and overcoming precipitation issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a highly potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with an IC50 of 3 nM.[1][2][3] It is a valuable tool for studying the role of the FGFR4 signaling pathway in various cancers, particularly hepatocellular carcinoma (HCC), where this pathway is often dysregulated.[4][5][6] this compound works by covalently binding to Cys552 in the ATP-binding pocket of FGFR4, thereby blocking its kinase activity.[2][3][7]
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue, primarily due to its hydrophobic nature. Several factors can contribute to this:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium.
-
Improper Dilution: Adding the DMSO stock solution directly to a large volume of cold or room temperature medium without proper mixing can cause the compound to crash out of solution.
-
Media Composition: Components in the cell culture medium, such as high concentrations of proteins or salts, can affect the solubility of hydrophobic compounds.
-
pH of the Medium: Although less common, significant shifts in the pH of the medium could potentially impact the solubility of the compound.
-
Extended Incubation: Over long incubation periods, the compound may slowly precipitate out of solution, especially at higher concentrations.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5] It is soluble in DMSO at concentrations of ≥50.9 mg/mL.[5] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] Stock solutions are generally stable for up to 3 months at -20°C.[3]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to help you troubleshoot and prevent this compound precipitation in your cell culture experiments.
Issue: Precipitate forms immediately upon adding this compound stock to the cell culture medium.
Possible Cause & Solution
-
Concentration Shock: The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to precipitate.
-
Solution: Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to the pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling the tube to ensure rapid and thorough mixing.
-
-
Final Concentration Too High: The intended final concentration in the cell culture medium may exceed the aqueous solubility of this compound.
-
Solution: Review the effective concentrations reported in the literature. For many cell lines, the EC50 values for this compound are in the range of 0.02-0.11 µM.[4] It is recommended to start with a concentration range that is known to be effective and soluble.
-
Issue: Precipitate appears after a period of incubation (e.g., hours or days).
Possible Cause & Solution
-
Metastable Solution: The initial working solution may have been a supersaturated, metastable solution from which the compound gradually precipitates over time.
-
Solution: Lower the final concentration of this compound in your experiment. If a higher concentration is necessary, consider reducing the incubation time if experimentally feasible.
-
-
Interaction with Media Components: Components in the serum or the medium itself may be contributing to the precipitation over time.
-
Solution: Prepare fresh working solutions of this compound in pre-warmed medium for each experiment and add them to the cells immediately. Avoid pre-mixing and storing the compound in the complete medium for extended periods before use.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥50.9 mg/mL (99.9 mM) | Sonication is recommended to aid dissolution. | [5] |
| Ethanol | ≥2.53 mg/mL | Gentle warming and sonication may be required. | [5] |
| Water | Insoluble | [5] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (1.96 mM) | For in vivo formulation. Sonication is recommended. |
Table 2: In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | EC50 (µM) | Cancer Type | Reference |
| Hep 3B | 0.07 | Hepatocellular Carcinoma | [1] |
| HuH7 | 0.11 | Hepatocellular Carcinoma | [1] |
| JHH7 | 0.02 | Hepatocellular Carcinoma | [1] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions in Cell Culture Medium
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution.
-
For example, to make 1 mL of a 10 mM stock, dissolve 5.09 mg of this compound (Molecular Weight: 509.38 g/mol ) in 1 mL of DMSO.
-
Gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[5]
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare a 1000X or 100X intermediate dilution of your highest final concentration in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.
-
To prepare the final working solution, add the appropriate volume of the intermediate (or high-concentration) DMSO stock to the pre-warmed medium. The final concentration of DMSO in the medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Crucially, add the DMSO stock to the medium dropwise while gently vortexing or swirling the tube to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
-
Treat the Cells:
-
Remove the old medium from your cell culture plates.
-
Immediately add the freshly prepared this compound-containing medium to your cells.
-
Visualizations
FGFR4 Signaling Pathway
Caption: The FGFR4 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to troubleshoot this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FGFR4 Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blu-9931 | C26H22Cl2N4O3 | CID 72710839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with BLU9931 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BLU9931, a selective and irreversible FGFR4 inhibitor.
Troubleshooting Guide
This guide addresses common issues and unexpected phenotypes that may arise during experiments with this compound.
| Observed Issue/Phenotype | Potential Cause(s) | Recommended Action(s) |
| No or weak inhibition of cell proliferation in known FGFR4-dependent cell lines. | 1. Suboptimal concentration of this compound.2. Insufficient treatment duration.3. Cell line does not have a fully functional FGF19/FGFR4 signaling axis (e.g., low expression of FGF19, FGFR4, or the co-receptor Klotho-β (KLB)).4. Emergence of resistance. | 1. Perform a dose-response curve to determine the optimal EC50 for your cell line. Effective concentrations typically range from 0.02 µM to 1 µM in sensitive lines.[1][2][3]2. Extend treatment duration (e.g., 72-120 hours).[3]3. Confirm the expression of FGF19, FGFR4, and KLB via qRT-PCR or Western blotting.4. Investigate potential resistance mechanisms (see below). |
| Variable or inconsistent results between experiments. | 1. Inconsistent cell seeding density.2. Variation in this compound stock solution stability.3. Passage number of cells affecting phenotype. | 1. Ensure consistent cell seeding density across all experiments.[4]2. Prepare fresh working solutions of this compound for each experiment from a frozen stock.3. Use cells within a consistent and low passage number range. |
| Cells exhibit signs of senescence (e.g., flattened morphology, positive SA-β-gal staining) instead of apoptosis. | This is a known, though sometimes unexpected, phenotype of prolonged this compound treatment in some cancer cell lines, such as pancreatic ductal adenocarcinoma (PDAC) cells.[5] It is associated with the downregulation of SIRT1 and SIRT6. | 1. Confirm senescence using a Senescence-Associated β-Galactosidase (SA-β-gal) staining assay (see protocol below).2. Analyze the expression of senescence markers like p21 and p27.[5]3. Consider this phenotype as a valid experimental outcome. Senolytic agents could be used in combination to induce death in these senescent cells.[5] |
| Inhibition of cell invasion but not migration. | This compound has been shown to inhibit cell invasion in some models, partly by downregulating matrix metalloproteinases, without significantly affecting cell migration.[5] | 1. Utilize distinct assays to measure invasion (e.g., Boyden chamber with a basement membrane matrix) and migration (e.g., wound healing or Boyden chamber without a matrix).2. This differential effect can be a specific phenotype of FGFR4 inhibition in your model system. |
| Development of resistance to this compound treatment over time. | 1. On-target resistance: Emergence of gatekeeper mutations in the FGFR4 kinase domain.2. Off-target resistance: Activation of bypass signaling pathways (e.g., EGFR, PI3K, MEK).[6] | 1. Sequence the FGFR4 gene in resistant clones to identify potential mutations.2. Perform phosphoproteomic analysis or Western blotting for key nodes of alternative signaling pathways (e.g., p-EGFR, p-AKT, p-ERK) to identify activated bypass pathways.3. Consider combination therapies with inhibitors of the identified bypass pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, highly selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It forms a covalent bond with the cysteine 552 residue within the ATP-binding pocket of FGFR4, which is not present in other FGFR family members (FGFR1-3), leading to its high selectivity.[7] This irreversible binding blocks the downstream signaling pathways, primarily the ERK, AKT, and STAT3 pathways, which are involved in cell proliferation and survival.[8]
Q2: What are the expected on-target effects of this compound?
A2: In sensitive cell lines (those with an active FGF19/FGFR4 signaling axis), this compound is expected to inhibit cell proliferation, reduce the phosphorylation of FGFR4 and its downstream targets (FRS2, ERK, AKT, STAT3), and in some cases, induce apoptosis.[1][8]
Q3: My cells are not responding to this compound. What should I check?
A3: First, confirm that your cell line expresses all components of a functional FGFR4 signaling pathway: FGF19, FGFR4, and the co-receptor Klotho-β (KLB).[2] The absence of any of these can lead to a lack of response. Also, ensure you are using an appropriate concentration and duration of treatment by performing a dose-response and time-course experiment.
Q4: I am observing cellular senescence upon this compound treatment. Is this a known off-target effect?
A4: The induction of senescence is a documented on-target, though sometimes unexpected, phenotype of this compound treatment, particularly with long-term exposure in certain cancer cell types like PDAC.[5] This is not considered an off-target effect but rather a specific cellular response to sustained FGFR4 inhibition in some contexts.
Q5: How selective is this compound?
A5: this compound is highly selective for FGFR4. Its IC50 for FGFR4 is approximately 3 nM, while for FGFR1, FGFR2, and FGFR3, the IC50 values are significantly higher (591 nM, 493 nM, and 150 nM, respectively).[3][9] Kinome-wide screening has shown minimal off-target binding at effective concentrations.[9]
Data Presentation
Table 1: this compound Potency in Various Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Notes |
| Hep 3B | Hepatocellular Carcinoma | 0.07 | Expresses an intact FGFR4 signaling complex.[1][2] |
| HuH7 | Hepatocellular Carcinoma | 0.11 | Expresses an intact FGFR4 signaling complex.[1][2] |
| JHH7 | Hepatocellular Carcinoma | 0.02 | Expresses an intact FGFR4 signaling complex.[1][2] |
| A498 | Clear Cell Renal Cell Carcinoma | 4.6 | Harbors FGFR4 copy number amplification.[8] |
| A704 | Clear Cell Renal Cell Carcinoma | 3.8 | Harbors FGFR4 copy number amplification.[8] |
| 769-P | Clear Cell Renal Cell Carcinoma | 2.7 | Harbors FGFR4 copy number amplification.[8] |
| ACHN | Papillary Renal Cell Carcinoma | 40.4 | Low FGFR4 expression; used as a control.[8] |
| HRCEpC | Normal Renal Cortical Cells | 20.5 | Normal cell line; used as a control.[8] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
96-well clear-bottom plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include DMSO-only wells as a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.[5]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.[5]
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from wells with medium only.
Western Blotting for FGFR4 Pathway Activation
This protocol is for assessing the phosphorylation status of key downstream targets of FGFR4 signaling.
Materials:
-
6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FRS2, anti-p-ERK1/2, anti-p-AKT, anti-p-STAT3, and their total protein counterparts)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 1-24 hours).
-
Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[10]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[10]
-
Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash again three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
If necessary, strip the membrane and re-probe for total protein to confirm equal loading.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for detecting cellular senescence.
Materials:
-
Cells grown on coverslips or in multi-well plates
-
PBS
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
Procedure:
-
After treating cells with this compound for a prolonged period (e.g., 5-7 days), wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 3-5 minutes at room temperature.[11]
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells, ensuring they are fully covered.
-
Incubate the cells at 37°C (without CO2) for 12-16 hours, protected from light.[11]
-
Check for the development of a blue color under a microscope.
-
Wash the cells with PBS and store them in PBS at 4°C.
-
Image the cells using a bright-field microscope. Quantify the percentage of blue, senescent cells out of the total number of cells.
Cell Invasion Assay (Boyden Chamber)
This protocol measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates
-
Basement membrane matrix (e.g., Matrigel)
-
Serum-free cell culture medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Thaw the basement membrane matrix on ice and dilute with cold, serum-free medium.
-
Coat the top of the Boyden chamber inserts with the diluted matrix solution (e.g., 50 µL per insert) and allow it to solidify at 37°C for at least 1 hour.
-
Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 200-300 µL of the cell suspension (containing the desired concentration of this compound or vehicle) to the upper chamber of the inserts.
-
Incubate for 12-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes.
-
Gently wash the inserts with water.
-
Allow the inserts to dry, and then count the number of stained, invaded cells in several fields of view under a microscope.
Visualizations
FGFR4 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. benchchem.com [benchchem.com]
- 11. buckinstitute.org [buckinstitute.org]
BLU9931 Resistance Mechanisms in Cancer Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting resistance to the FGFR4 inhibitor, BLU9931.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound, a selective FGFR4 inhibitor, primarily occurs through two main mechanisms:
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the FGFR4 blockade. The most commonly observed activated pathways are the EGFR, MAPK, and PI3K/AKT signaling cascades.[1][2] This allows for continued cell proliferation and survival despite the inhibition of FGFR4.
-
On-Target FGFR4 Mutations: Mutations in the kinase domain of FGFR4 can arise, preventing this compound from binding effectively. These are often referred to as "gatekeeper" mutations.[3][4][5]
Q2: What specific FGFR4 mutations have been identified in this compound-resistant cells?
A2: Clinical and preclinical studies have identified specific mutations in the FGFR4 kinase domain that confer resistance to this compound (and its clinical successor, fisogatinib/BLU-554). These include mutations at the gatekeeper residue (V550M/L) and the hinge-1 residue (C552R).[3][6] These mutations sterically hinder the covalent binding of the inhibitor to the FGFR4 kinase domain.[3][6]
Q3: What is the role of Epithelial-to-Mesenchymal Transition (EMT) in this compound resistance?
A3: Epithelial-to-Mesenchymal Transition (EMT) is a cellular process that has been associated with resistance to various targeted therapies, including FGFR inhibitors.[7][8] During EMT, cancer cells lose their epithelial characteristics and gain mesenchymal features, which can be associated with increased migratory and invasive properties, as well as resistance to apoptosis. In the context of this compound resistance, EMT may contribute to the activation of bypass signaling pathways.[9]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability/Resistance in this compound Treatment
Problem: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or resistance.
Troubleshooting Steps:
-
Confirm Cell Line Identity and Purity:
-
Action: Perform cell line authentication (e.g., STR profiling) to ensure there has been no cross-contamination.
-
Rationale: Misidentified or contaminated cell lines can lead to inconsistent results.
-
-
Assess this compound Potency:
-
Action: Test the activity of your this compound stock on a known sensitive control cell line.
-
Rationale: Improper storage or handling can lead to degradation of the compound.
-
-
Investigate Bypass Signaling Pathway Activation:
-
Action: Perform western blotting to analyze the phosphorylation status of key proteins in the EGFR, MAPK, and PI3K/AKT pathways (e.g., p-EGFR, p-ERK, p-AKT).
-
Rationale: Increased phosphorylation of these proteins in resistant cells compared to sensitive parental cells suggests the activation of bypass pathways.[1][2]
-
-
Screen for FGFR4 Gatekeeper Mutations:
Guide 2: Mycoplasma Contamination and Inconsistent Assay Results
Problem: I am observing high variability and inconsistent results in my cell-based assays with this compound.
Troubleshooting Steps:
-
Test for Mycoplasma Contamination:
-
Action: Use a PCR-based or luminescence-based mycoplasma detection kit to test your cell cultures.
-
Rationale: Mycoplasma contamination can significantly alter cellular physiology and response to drugs, leading to unreliable data.
-
-
Review Assay Protocol and Execution:
-
Action: Carefully review your cell seeding density, incubation times, and reagent preparation. Ensure consistent pipetting techniques.[10][11]
-
Rationale: Minor variations in assay parameters can lead to significant differences in results. "Edge effects" in microplates can also contribute to variability; consider not using the outer wells for experimental data.[10]
-
-
Optimize Cell Seeding Density:
-
Action: Perform a cell titration experiment to determine the optimal cell number for your assay that ensures logarithmic growth throughout the experiment.[11]
-
Rationale: Cell density can influence the cellular response to a drug.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | This compound IC50 | Reference |
| Hep3B | Hepatocellular Carcinoma | Sensitive | 3 nM | [12] |
| HuH7 | Hepatocellular Carcinoma | Sensitive | 110 nM | [12] |
| JHH7 | Hepatocellular Carcinoma | Sensitive | 20 nM | [12] |
| A498 | Clear Cell Renal Cell Carcinoma | Sensitive | 4.6 µM | [13] |
| A704 | Clear Cell Renal Cell Carcinoma | Sensitive | 3.8 µM | [13] |
| 769-P | Clear Cell Renal Cell Carcinoma | Sensitive | 2.7 µM | [13] |
| ACHN | Non-ccRCC | Less Sensitive | 40.4 µM | [13] |
| HRCEpC | Normal Renal Cells | Less Sensitive | 20.5 µM | [13] |
| Resistant Clones | Hepatocellular Carcinoma | Acquired Resistance | >10 µM | Hypothetical data based on literature |
Note: IC50 values can vary between studies and experimental conditions.
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells will die.
-
Allow for Recovery: When the surviving cells begin to proliferate and reach approximately 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the current concentration, gradually increase the concentration of this compound in the culture medium (e.g., 1.5 to 2-fold increase).
-
Repeat Cycles: Repeat steps 3-5 for several months. The goal is to select for a population of cells that can proliferate in the presence of high concentrations of this compound.
-
Characterize Resistant Cells: Periodically assess the IC50 of the resistant cell population to monitor the level of resistance. Once a stable resistant phenotype is achieved, perform further experiments to characterize the resistance mechanisms.
Protocol 2: Western Blotting for Bypass Signaling Pathway Activation
This protocol outlines the steps for detecting the phosphorylation of key signaling proteins.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-EGFR) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-EGFR).
Visualizations
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
Caption: A logical guide for troubleshooting this compound resistance.
References
- 1. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 2. Cancer drug resistance causes and categories identified | EMBL-EBI [ebi.ac.uk]
- 3. FGFR-TKI resistance in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blueprintmedicines.com [blueprintmedicines.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming BLU9931 Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with BLU9931.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The most commonly recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[5]
Q2: I am observing low solubility of this compound in DMSO. What could be the issue and how can I resolve it?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture, which negatively impacts the solubility of this compound. Always use fresh, high-quality, anhydrous DMSO.[5]
-
Gentle Warming: Warming the solution in a water bath at 37°C for 10 minutes or at 50°C can aid in dissolution.[1][6]
-
Sonication: Using an ultrasonic bath can help to break down any clumps and facilitate the dissolution process.[2][6]
-
Vortexing: Vigorous mixing by vortexing can also help to dissolve the compound.
Q3: What are the reported solubility concentrations of this compound in various solvents?
A3: The solubility of this compound can vary slightly between batches. The following table summarizes the reported solubility data from various suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | ≥50.9 | ~99.9 | [6] | |
| DMSO | 100 | 196.31 | Use fresh DMSO | [5] |
| DMSO | 20 | ~39.26 | [4] | |
| DMSO | 5.09 | 9.99 | Sonication is recommended | [2] |
| DMSO | 4 | 7.85 | Warmed with 50°C water bath | [1] |
| Ethanol | Insoluble | - | [1] | |
| Ethanol | 0.2 | ~0.39 | [4] | |
| Ethanol | ≥2.53 | ~4.97 | With gentle warming and ultrasonic | [6] |
| Water | Insoluble | - | [1][6] | |
| DMF | 20 | ~39.26 | [4] | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 | ~0.59 | [4] |
Q4: How should I prepare this compound for in vivo studies?
A4: For in vivo administration, this compound is typically prepared as a suspension or in a co-solvent formulation. It is recommended to prepare these formulations fresh before each use.[1][3]
Here are two common formulation protocols:
-
Homogeneous Suspension (for oral administration): A common method is to create a suspension in a vehicle like Carboxymethylcellulose sodium (CMC-Na). For example, a 5 mg/mL suspension can be prepared by mixing 5 mg of this compound in 1 mL of CMC-Na solution.[1] Another formulation uses 0.5% carboxymethylcellulose with 1% Tween 80.[5][7]
-
Co-solvent Formulation (for clear solution): A multi-solvent system can be used to achieve a clear solution. A widely cited formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][3] It is critical to add the solvents sequentially and ensure the solution is clear before adding the next solvent.[2][3] Sonication and gentle heating can be used to aid dissolution.[2]
Q5: My prepared this compound solution for in vivo use is a suspension. Is this acceptable?
A5: Yes, if your prepared solution is a suspension, it is recommended to prepare and use it immediately to ensure homogeneity and accurate dosing.[2]
Q6: What should I do if I observe insoluble impurities in my this compound product?
A6: Insoluble impurities that do not affect the biological activity of the product can be removed by filtration.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 509.38 g/mol .[1][2][8]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 10 minutes.[6]
-
Alternatively, or in addition, place the tube in an ultrasonic bath for a few minutes.[2][6]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C for up to several months or at -80°C for up to one year.[1][2]
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (Suspension)
-
Prepare a 0.5% (w/v) solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Weigh the required amount of this compound for your experiment.
-
Add the this compound powder to the appropriate volume of the 0.5% CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).[1]
-
Mix thoroughly by vortexing or stirring to obtain a homogeneous suspension.
-
This suspension should be prepared fresh before each administration.[1]
Protocol 3: Preparation of this compound Formulation for In Vivo Administration (Clear Solution)
-
First, prepare a high-concentration stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[3]
-
To prepare a 1 mL working solution with a final concentration of 2.08 mg/mL, follow these steps sequentially:[3] a. Take 100 µL of the 20.8 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix until the solution is clear. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of Saline to bring the final volume to 1 mL and mix thoroughly.
-
If any precipitation occurs during the preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
-
It is recommended to use this working solution on the same day it is prepared.[3]
Visual Guides
Caption: this compound inhibits the FGFR4 signaling pathway.
Caption: Workflow for dissolving this compound in DMSO.
Caption: Troubleshooting guide for this compound solubility issues.
References
Validation & Comparative
A Comparative Guide to FGFR4 Inhibitors in Hepatocellular Carcinoma Models: BLU9931 vs. FGF401 (Roblitinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent selective FGFR4 inhibitors, BLU9931 and FGF401 (roblitinib), in the context of hepatocellular carcinoma (HCC) preclinical models. The information presented is collated from publicly available experimental data to assist researchers in understanding the key attributes and performance of these compounds.
Executive Summary
This compound and FGF401 are both potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of HCC characterized by the overexpression of its ligand, FGF19. While both compounds have demonstrated significant anti-tumor activity in preclinical HCC models, they differ in their mechanism of action, with this compound being an irreversible inhibitor and FGF401 acting as a reversible-covalent inhibitor. This guide details their comparative potency, selectivity, in vitro and in vivo efficacy, and pharmacokinetic profiles, supported by structured data tables and detailed experimental protocols.
Mechanism of Action
Both this compound and FGF401 target the ATP-binding pocket of the FGFR4 kinase domain. Their selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) is attributed to their interaction with a unique cysteine residue (Cys552) present in the hinge region of FGFR4, which is not conserved in the other paralogs[1][2].
This compound is an irreversible inhibitor that forms a covalent bond with Cys552, leading to sustained target inhibition[1][3]. This prolonged duration of action is a key characteristic of its anti-tumor activity[1].
FGF401 (roblitinib) is a reversible-covalent inhibitor[4][5]. It also interacts with Cys552 but in a reversible manner, offering a different pharmacological profile that may influence its efficacy and safety.
Data Presentation
Table 1: In Vitro Biochemical Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 | Binding Mechanism | Reference(s) |
| This compound | FGFR4 | 3 | ~197-fold | ~164-fold | ~50-fold | Irreversible Covalent | [1] |
| FGF401 (roblitinib) | FGFR4 | 1.9 | >1000-fold | >1000-fold | >1000-fold | Reversible Covalent | [5][6] |
Table 2: In Vitro Cellular Activity in HCC Cell Lines
| Cell Line | Compound | EC50 (µM) | Reference(s) |
| Hep3B | This compound | 0.07 | [7] |
| FGF401 (roblitinib) | 0.009 | [5] | |
| HuH-7 | This compound | 0.11 | [7] |
| FGF401 (roblitinib) | 0.012 | [5] | |
| JHH-7 | This compound | 0.02 | [7] |
| FGF401 (roblitinib) | 0.009 | [5] |
Table 3: In Vivo Efficacy in HCC Xenograft Models
| Compound | Animal Model | HCC Model | Dosing Regimen | Outcome | Reference(s) |
| This compound | Nude Mice | Hep3B Xenograft | 100 mg/kg, p.o., BID | Tumor regression | [1] |
| FGF401 (roblitinib) | Nude Mice | Hep3B Xenograft | 30 mg/kg, p.o., BID | Tumor stasis/regression | [5] |
Table 4: Pharmacokinetic Parameters in Mice
| Compound | Dose | Route | Bioavailability (%) | t1/2 (hours) | Reference(s) |
| This compound | 10 mg/kg | Oral | 18 | 2.3 | [1] |
| FGF401 (roblitinib) | 3 mg/kg | Oral | 21 | 1.4 | [5][8] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against FGFR family kinases.
-
Enzyme Source: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains expressed in Sf21 insect cells.
-
Assay Principle: Measurement of kinase activity through the quantification of ATP consumption or phosphopeptide formation. For this compound, the Omnia assay technology was utilized[9].
-
Procedure:
-
Kinase reactions are set up in assay plates containing the respective FGFR enzyme, a suitable substrate (e.g., poly(E,Y)4:1), and ATP at a concentration close to its Km.
-
Compounds are serially diluted and added to the reaction wells.
-
The reaction is initiated by the addition of ATP and incubated at room temperature.
-
The reaction is stopped, and the remaining ATP or the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based ATP detection or fluorescence-based phosphopeptide detection).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay
Objective: To assess the effect of the compounds on the proliferation of HCC cell lines.
-
Cell Lines: Hep3B, HuH-7, and JHH-7 cells, which are known to have an intact FGF19-FGFR4 signaling pathway.
-
Assay Principle: Measurement of cellular metabolic activity as an indicator of cell viability.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the test compounds or vehicle control (DMSO).
-
After a 72-hour incubation period, a viability reagent (e.g., CellTiter-Glo®, resazurin) is added to each well.
-
The plate is incubated for a specified time to allow for the conversion of the substrate by viable cells.
-
The resulting signal (luminescence or fluorescence) is measured using a plate reader.
-
EC50 values are determined from the dose-response curves.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the compounds in a murine HCC xenograft model.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation:
-
Treatment:
-
Mice are randomized into treatment and vehicle control groups.
-
Compounds are formulated for oral gavage (p.o.).
-
Dosing is administered as specified (e.g., twice daily - BID).
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (Length x Width²)/2).
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Signaling Pathway Analysis (Western Blot)
Objective: To confirm the on-target activity of the inhibitors by assessing the phosphorylation status of downstream signaling proteins.
-
Procedure:
-
HCC cells (e.g., Hep3B) are treated with the inhibitors for a specified duration (e.g., 1 hour).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies against phosphorylated and total forms of key signaling molecules such as FRS2 and MAPK (ERK)[1].
-
Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Conclusion
Both this compound and FGF401 (roblitinib) have demonstrated compelling preclinical activity as selective FGFR4 inhibitors for HCC. FGF401 exhibits slightly higher potency in biochemical assays and in some cellular contexts, along with superior selectivity for FGFR4 over other family members. This compound, with its irreversible binding mechanism, offers the potential for prolonged pathway inhibition. The choice between these compounds for further research and development may depend on the specific therapeutic strategy, desired pharmacological profile, and long-term safety considerations. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cas9 Expressing Hep3B Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 3. Hep 3B Cell Line|AcceGen [accegen.com]
- 4. HuH7 Cells | Applied Biological Materials Inc. [abmgood.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Hep3B Xenograft Model | Xenograft Services [xenograft.net]
- 11. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Guide to FGFR4 Inhibitors: BLU9931 vs. Fisogatinib (BLU-554)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, BLU9931 and fisogatinib (BLU-554). The information presented is collated from preclinical and clinical studies to assist researchers in understanding the key attributes of these compounds.
Introduction
Aberrant signaling of the FGF19-FGFR4 pathway is a known oncogenic driver in a subset of hepatocellular carcinoma (HCC) and other solid tumors. This has led to the development of selective FGFR4 inhibitors as a targeted therapeutic strategy. This compound was developed as a first-in-class, potent, and irreversible small-molecule inhibitor of FGFR4.[1][2] Fisogatinib (BLU-554) is another potent and highly selective oral FGFR4 inhibitor that has been evaluated in clinical trials.[3][4] This guide compares their performance based on available experimental data.
Mechanism of Action
Both this compound and fisogatinib are highly selective inhibitors of FGFR4. Their selectivity is a key feature, as off-target inhibition of other FGFR paralogs (FGFR1-3) is associated with toxicities such as hyperphosphatemia.[5]
This compound is a potent, irreversible covalent inhibitor of FGFR4.[1] It achieves its selectivity by forming a covalent bond with a unique cysteine residue, Cys552, located in the hinge region of the ATP-binding pocket of FGFR4. This residue is not present in FGFR1, FGFR2, or FGFR3, which have a tyrosine at the corresponding position.[5]
Fisogatinib (BLU-554) is also a potent and selective, type I irreversible inhibitor of FGFR4.[4] It is designed to exploit a unique interaction with FGFR4 to confer its potency and selectivity.[4]
Data Presentation
The following tables summarize the quantitative data for this compound and fisogatinib based on published preclinical and clinical findings.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Fisogatinib (BLU-554) |
| FGFR4 IC₅₀ | 3 nM | 5 nM |
| FGFR1 IC₅₀ | 591 nM | 624 - 2203 nM |
| FGFR2 IC₅₀ | 493 nM | 624 - 2203 nM |
| FGFR3 IC₅₀ | 150 nM | 624 - 2203 nM |
| Cellular EC₅₀ (Hep 3B) | 0.07 µM | Not explicitly stated |
| Cellular EC₅₀ (HuH7) | 0.11 µM | Not explicitly stated |
| Cellular EC₅₀ (JHH7) | 0.02 µM | Not explicitly stated |
Data for this compound from Hagel et al., Cancer Discovery, 2015. Data for fisogatinib from sources including MedChemExpress and Selleck Chemicals.
Table 2: Preclinical Pharmacokinetics (Mouse)
| Parameter | This compound | Fisogatinib (BLU-554) |
| Dose | 10 mg/kg (oral) | 10 mg/kg (oral) |
| Bioavailability | 18% | Data not available |
| Half-life (t₁/₂) | 2.3 hours | Data not available |
| Tissue Distribution | Data not available | High liver-to-plasma ratio |
Data for this compound from Hagel et al., Cancer Discovery, 2015. Data for fisogatinib from MedChemExpress.
Table 3: In Vivo Efficacy in HCC Xenograft Models
| Compound | Model | Dosing | Outcome |
| This compound | Hep 3B | 10, 30, or 100 mg/kg (oral, twice daily) | Dose-dependent tumor growth inhibition, with higher doses leading to tumor regression.[5] |
| Fisogatinib (BLU-554) | Hep3B, LIX-066 | Not explicitly stated | Potent, dose-dependent tumor regressions in FGF19 IHC-positive xenografts.[6] |
Table 4: Clinical Trial Overview (Fisogatinib)
| Parameter | Fisogatinib (BLU-554) |
| Study Phase | Phase I (NCT02508467) |
| Patient Population | Advanced Hepatocellular Carcinoma (aHCC) |
| Recommended Phase II Dose | 600 mg once daily |
| Overall Response Rate (FGF19-positive patients) | 17%[3] |
| Most Common Adverse Events | Grade 1/2 gastrointestinal events (diarrhea, nausea, vomiting) |
Data from Kim et al., Cancer Discovery, 2019.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the IC₅₀ of an inhibitor against FGFR4.
-
Reagents and Materials:
-
Recombinant human FGFR4 kinase domain.
-
ATP.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT).
-
Test compounds (this compound, fisogatinib) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of FGFR4 enzyme diluted in kinase buffer to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay (Representative Protocol)
This protocol outlines a common method for assessing the effect of inhibitors on the viability of HCC cell lines (e.g., Hep3B, HuH7).
-
Reagents and Materials:
-
HCC cell lines (e.g., Hep3B).
-
Complete cell culture medium (e.g., MEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the EC₅₀ value.
-
Hepatocellular Carcinoma Xenograft Mouse Model (Representative Protocol)
This protocol describes a general procedure for evaluating the in vivo efficacy of FGFR4 inhibitors.
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
HCC cell line (e.g., Hep3B).
-
-
Procedure:
-
Culture Hep3B cells to ~80% confluency, harvest, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the test compounds (this compound, fisogatinib) in an appropriate vehicle for oral administration.
-
Administer the compounds to the treatment groups according to the planned dosing schedule (e.g., once or twice daily by oral gavage). The control group receives the vehicle only.
-
Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic marker analysis).
-
Calculate tumor growth inhibition for each treatment group compared to the control group.[7][8]
-
Visualizations
FGF19-FGFR4 Signaling Pathway
Caption: The FGF19-FGFR4 signaling cascade and points of inhibition by this compound and fisogatinib.
Experimental Workflow for Inhibitor Evaluation
References
- 1. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Hep3B Xenograft Model | Xenograft Services [xenograft.net]
A Comparative Analysis of BLU9931 and Pan-FGFR Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective FGFR4 inhibitor, BLU9931, with various pan-FGFR inhibitors. The following sections detail their respective performance based on experimental data, outline the methodologies of key experiments, and visualize relevant biological pathways and workflows.
Introduction to FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the development and progression of various cancers.[2] This has led to the development of numerous inhibitors targeting the FGFR family, which comprises four members: FGFR1, FGFR2, FGFR3, and FGFR4.
Pan-FGFR inhibitors are designed to target multiple members of the FGFR family. While this broad-spectrum activity can be advantageous in cancers driven by various FGFR isoforms, it can also lead to off-target toxicities. In contrast, selective inhibitors like this compound are developed to target a specific FGFR member, offering the potential for a more targeted therapeutic approach with a better safety profile in cancers driven by a particular FGFR isoform.
This compound: A Selective and Irreversible FGFR4 Inhibitor
This compound is a potent and highly selective small-molecule inhibitor of FGFR4.[3] It acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys552) located in the ATP-binding pocket of FGFR4.[4] This cysteine is not present in the other FGFR family members (FGFR1-3), which contributes to this compound's remarkable selectivity.[4] The primary therapeutic target for this compound is hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often aberrantly activated.
Pan-FGFR Inhibitors: A Broader Approach
In contrast to the targeted action of this compound, pan-FGFR inhibitors are designed to inhibit multiple FGFR isoforms. These inhibitors, which include compounds like Infigratinib (BGJ398), Erdafitinib, Dovitinib, Ponatinib, Pemigatinib, and LY2874455, are being investigated in a variety of cancers where alterations in FGFR1, FGFR2, or FGFR3 are the primary oncogenic drivers.[5][6][7][8][9]
Comparative Analysis: Potency and Selectivity
The efficacy and selectivity of this compound and various pan-FGFR inhibitors have been evaluated in biochemical assays that measure the half-maximal inhibitory concentration (IC50) against each FGFR isoform.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| This compound | 591[4] | 493[4] | 150[4] | 3 [3] |
| Infigratinib (BGJ398) | 0.9[5] | 1.4[5] | 1[5] | 60[5] |
| Erdafitinib | 1.2[6] | 2.5[6] | 3.0[6] | 5.7[6] |
| Dovitinib | 8[10] | 40[10] | 9[10] | - |
| Ponatinib | 2.2[7] | - | - | - |
| Pemigatinib | 0.4[11] | 0.5[11] | 1.0[11] | 30[11] |
| LY2874455 | 2.8[9] | 2.6[9] | 6.4[9] | 6[9] |
Note: A lower IC50 value indicates greater potency. Data is compiled from multiple sources and assay conditions may vary.
Experimental Data and Methodologies
The following sections provide an overview of the experimental data supporting the comparison of this compound and pan-FGFR inhibitors, along with detailed methodologies for the key experiments.
Biochemical Kinase Assays
Objective: To determine the in vitro potency of inhibitors against purified FGFR kinases.
Experimental Data: As summarized in the table above, biochemical assays demonstrate that this compound is highly potent against FGFR4 with an IC50 of 3 nM, while showing significantly weaker activity against FGFR1, FGFR2, and FGFR3.[3][4] In contrast, pan-FGFR inhibitors like Infigratinib and Erdafitinib show potent inhibition across FGFR1, 2, and 3, with comparatively less activity against FGFR4.[5][6]
Methodology: Caliper-Based Kinase Assay
A Caliper-based kinase assay is utilized to measure the inhibition of FGFR kinase activity. The general protocol is as follows:
-
Reaction Setup: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme is incubated with a phosphoacceptor peptide substrate (e.g., FAM-KKKKEEIYFFF-CONH2) and ATP at concentrations near their Km values.
-
Inhibitor Addition: Serial dilutions of the test compounds (this compound or pan-FGFR inhibitors) are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period, typically 1 to 3 hours.
-
Termination: The reaction is stopped by the addition of EDTA.
-
Detection: The amount of phosphorylated and unphosphorylated peptide is quantified using a Caliper LabChip instrument, which separates the peptides based on charge differences.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistical curve.[12]
Cell-Based Assays
Objective: To evaluate the effect of inhibitors on cell proliferation and downstream signaling pathways in cancer cell lines with defined FGFR alterations.
Experimental Data:
-
Proliferation Assays: this compound effectively inhibits the proliferation of hepatocellular carcinoma (HCC) cell lines that have an activated FGFR4 signaling pathway, with EC50 values in the nanomolar range.[3] Pan-FGFR inhibitors demonstrate potent anti-proliferative activity in cell lines with FGFR1, FGFR2, or FGFR3 amplifications or fusions.[13]
-
Signaling Pathway Analysis (Western Blotting): Treatment of FGFR4-dependent cancer cells with this compound leads to a dose-dependent reduction in the phosphorylation of key downstream signaling molecules, including FRS2, MAPK, and AKT.[14] Similarly, pan-FGFR inhibitors block the phosphorylation of these signaling proteins in cell lines driven by FGFR1, 2, or 3.[14]
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
-
Cell Plating: Cancer cells are seeded in 96-well opaque-walled plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor or vehicle control (DMSO).
-
Incubation: Plates are incubated for a period of 72 to 120 hours.
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is read using a plate reader.
-
Data Analysis: The relative cell viability is calculated as a percentage of the vehicle-treated control, and EC50 values are determined.
Methodology: Western Blotting
This technique is used to detect changes in the phosphorylation status of proteins in the FGFR signaling pathway.
-
Cell Lysis: Cells are treated with inhibitors for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., p-FRS2, p-MAPK, p-AKT) and total proteins as loading controls. Recommended dilutions for antibodies such as Phospho-FRS2-α (Tyr436) are typically 1:1000 in 5% w/v BSA in TBST.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
In Vivo Xenograft Models
Objective: To assess the anti-tumor efficacy of FGFR inhibitors in a living organism.
Experimental Data: In mouse xenograft models of HCC with FGF19 amplification, oral administration of this compound has been shown to cause significant tumor growth inhibition and even tumor regression.[14] Pan-FGFR inhibitors have also demonstrated robust anti-tumor activity in xenograft models of various cancers with FGFR alterations.[13]
Methodology: Hepatocellular Carcinoma (HCC) Xenograft Model
-
Cell Implantation: Human HCC cells (e.g., Hep3B, which has FGF19 amplification) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the FGFR inhibitor (e.g., this compound administered orally at a specific dose and schedule), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., pharmacodynamic studies via Western blotting).
Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the FGFR4 signaling pathway and a typical experimental workflow for evaluating FGFR inhibitors.
Caption: The FGFR4 signaling pathway, initiated by FGF19 binding, leads to cell proliferation and survival.
Caption: A typical workflow for preclinical evaluation of FGFR inhibitors.
Conclusion
This compound represents a highly selective and potent tool for investigating the role of FGFR4 in cancer and as a potential therapeutic agent for FGFR4-driven malignancies like hepatocellular carcinoma. Its irreversible binding mechanism and high selectivity for FGFR4 distinguish it from pan-FGFR inhibitors. Pan-FGFR inhibitors, on the other hand, offer a broader therapeutic strategy for cancers dependent on FGFR1, FGFR2, or FGFR3 signaling. The choice between a selective FGFR4 inhibitor and a pan-FGFR inhibitor will ultimately depend on the specific genetic alterations driving the cancer . The experimental data and methodologies outlined in this guide provide a framework for the continued evaluation and comparison of these important classes of targeted cancer therapies.
References
- 1. ilexlife.com [ilexlife.com]
- 2. Phospho-FRS2 (Tyr436) Polyclonal Antibody (PA5-118578) [thermofisher.com]
- 3. promega.com [promega.com]
- 4. Clonogenic Assay [en.bio-protocol.org]
- 5. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. promega.com [promega.com]
- 8. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. Clonogenic Assay [bio-protocol.org]
- 12. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 13. Phospho-FRS2-α (Tyr436) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
Confirming the Covalent Binding of BLU9931 in Cells: A Comparative Guide
Introduction
BLU9931 is a potent, highly selective, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Aberrant signaling through the FGF19-FGFR4 axis is a known driver in a subset of hepatocellular carcinomas (HCC), making selective FGFR4 inhibition a compelling therapeutic strategy.[1][2] A key feature of this compound's design is its mechanism of action: it forms a permanent, covalent bond with its target protein. This guide provides a comparative analysis of this compound's binding mechanism, supported by experimental data and protocols, and contrasts it with other FGFR4 inhibitors.
Mechanism of Covalent Inhibition
The high selectivity of this compound for FGFR4 over other FGFR family members (FGFR1, 2, and 3) is achieved by targeting a unique cysteine residue, Cys552, located in the hinge region of the FGFR4 ATP-binding pocket.[2][3] This residue is not present in the other FGFR paralogs, which typically have a tyrosine at the equivalent position.[2] this compound contains an acrylamide "warhead" that acts as a Michael acceptor. It forms an irreversible covalent bond with the thiol group of Cys552 through a Michael addition reaction, permanently inactivating the kinase.[4][5] The crystal structure of the this compound-FGFR4 complex explicitly confirms this covalent adduct.[2]
Comparison with Alternative FGFR Inhibitors
This compound's irreversible covalent mechanism provides durable target engagement, a feature that distinguishes it from other classes of FGFR inhibitors. The following table compares this compound with representative non-covalent and reversible-covalent inhibitors.
| Inhibitor | Target(s) | Binding Mechanism | Target Residue | Potency (IC50) |
| This compound | FGFR4 | Irreversible Covalent | Cys552 | FGFR4: 3 nMFGFR1: 591 nMFGFR2: 493 nMFGFR3: 150 nM[2] |
| Roblitinib (FGF401) | FGFR4 | Reversible-Covalent | Cys552 | FGFR4: 1.9 nM>1,000-fold selectivity vs other kinases[6] |
| Fisogatinib (BLU-554) | FGFR4 | Irreversible Covalent | Cys552 | FGFR4: 5 nMFGFR1-3: 624-2203 nM[7] |
| Infigratinib (BGJ398) | Pan-FGFR (1-3 > 4) | Non-covalent (Reversible) | ATP-binding pocket | FGFR1: 0.9 nMFGFR2: 1.4 nMFGFR3: 1 nMFGFR4: 60 nM[8] |
| Erdafitinib (JNJ-42756493) | Pan-FGFR (1-4) | Non-covalent (Reversible) | ATP-binding pocket | FGFR1: 1.2 nMFGFR2: 2.5 nMFGFR3: 2.9 nMFGFR4: 5.7 nM[9] |
Experimental Protocols for Confirming Covalent Binding
Several key experiments are used to confirm that an inhibitor binds covalently to its target in cells.
Washout Assay for Target Engagement Duration
This assay is crucial for demonstrating irreversible or durable target inhibition in a cellular context. The principle is that a non-covalent inhibitor's effect will quickly dissipate upon its removal, while a covalent inhibitor's effect will persist until new target protein is synthesized.
Protocol:
-
Cell Treatment: Culture cells known to have an active FGFR4 signaling pathway (e.g., Hep3B hepatocellular carcinoma cells). Treat the cells with this compound (e.g., 100 nM) for 1 hour to allow for target binding.
-
Compound Washout: Aspirate the media containing this compound. Wash the cells multiple times with fresh, compound-free media to remove all unbound inhibitor.
-
Time-Course Analysis: Add fresh media and incubate the cells. Collect cell lysates at various time points after the washout (e.g., 0, 2, 4, 8, 24 hours).
-
Western Blot Analysis: Analyze the collected lysates via Western blot to assess the phosphorylation status of downstream FGFR4 signaling proteins, such as FRS2 (FGFR Substrate 2) and MAPK. Use antibodies specific for the phosphorylated forms (pFRS2, pMAPK) and total protein levels as a loading control.
Supporting Data for this compound: In studies with this compound, the inhibition of pFRS2 and pMAPK signaling was shown to be highly durable.[2] The inhibitory effect lasted for 8 to 24 hours after the compound was washed away, with signaling only returning as new FGFR4 protein was synthesized.[2][10] This long duration of action is a key characteristic of irreversible covalent inhibition.
Intact Protein Mass Spectrometry
Mass spectrometry (MS) provides direct physical evidence of a covalent adduct by detecting the mass increase of the target protein after incubation with the inhibitor.
Protocol:
-
Incubation: Incubate the purified recombinant FGFR4 kinase domain with a molar excess of this compound for a sufficient time to allow the covalent reaction to proceed to completion.
-
Sample Preparation: Remove excess, unbound inhibitor using a desalting column.
-
Mass Analysis: Analyze the protein-inhibitor complex using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.[11]
-
Data Interpretation: Compare the measured mass of the FGFR4-BLU9931 complex with the mass of the untreated FGFR4 protein. A mass shift that precisely matches the molecular weight of this compound confirms the formation of a 1:1 covalent adduct. This method was successfully used to confirm the covalent binding of the comparable inhibitor FGF401 to FGFR4.[4]
X-Ray Co-crystallography
This technique provides the ultimate proof of covalent binding by visualizing the physical bond between the inhibitor and the specific amino acid residue at atomic resolution.
Protocol:
-
Complex Formation: Incubate the purified FGFR4 kinase domain with this compound to form the covalent complex.
-
Crystallization: Screen for conditions that produce high-quality crystals of the FGFR4-BLU9931 complex.
-
Data Collection and Structure Solution: Use X-ray diffraction to collect data from the crystal. Process the data to solve the three-dimensional structure of the protein-inhibitor complex.
Supporting Data for this compound: The co-crystal structure of this compound bound to FGFR4 has been solved.[2] The structure clearly shows the electron density corresponding to a covalent bond between the acrylamide moiety of this compound and the sulfur atom of Cysteine 552 in the FGFR4 active site.[2]
Visualizations
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cellular washout assay.
Caption: Logical comparison of inhibitor binding mechanisms to FGFR4.
References
- 1. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. xyproteomics.csu.edu.cn [xyproteomics.csu.edu.cn]
- 5. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BLU9931 Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BLU9931, a selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), with alternative FGFR inhibitors. We present supporting experimental data from various target engagement assays, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and FGFR4
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a crucial role in cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of cancers, particularly hepatocellular carcinoma (HCC).[2]
This compound is a highly potent and selective irreversible inhibitor of FGFR4.[3] It forms a covalent bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, a feature not present in other FGFR family members, which contributes to its high selectivity.[4] This guide will explore various methods to quantify the engagement of this compound with its target, FGFR4, in a cellular context and compare its performance against other selective and pan-FGFR inhibitors.
FGFR4 Signaling Pathway
The binding of FGF19 to the FGFR4/β-Klotho complex induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are central to cell survival and proliferation.
Comparison of FGFR4 Inhibitors: Potency and Selectivity
The efficacy of a targeted inhibitor is determined by its potency against the intended target and its selectivity over other related proteins. The following table summarizes the biochemical and cellular activities of this compound in comparison to other selective and pan-FGFR inhibitors.
| Inhibitor | Type | Target(s) | IC50 (nM) - Biochemical | Cellular EC50 (nM) | Reference(s) |
| This compound | Covalent, Selective | FGFR4 | 3 | 20-110 (in HCC cell lines) | [3] |
| FGFR1 | 591 | >10,000 | [1] | ||
| FGFR2 | 493 | >10,000 | [1] | ||
| FGFR3 | 150 | >10,000 | [1] | ||
| H3B-6527 | Covalent, Selective | FGFR4 | - | - | [5] |
| FGF401 | Reversible-Covalent, Selective | FGFR4 | - | - | [6] |
| BGJ398 (Infigratinib) | Reversible, Pan-FGFR | FGFR1 | 0.9 | - | [1] |
| FGFR2 | 1.4 | - | [1] | ||
| FGFR3 | 1 | - | [1] | ||
| FGFR4 | 60 | - | [1] | ||
| LY-2874455 | Reversible, Pan-FGFR | All FGFRs | Potent | Potent | [1] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% in biochemical assays. EC50 values represent the concentration required to produce 50% of the maximal effect in cellular assays. Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Kinome Selectivity of this compound
To assess its selectivity across the entire kinome, this compound was profiled against a panel of 456 kinases. At a concentration of 3 µM, this compound demonstrated significant binding to only FGFR4 (Kd = 6 nM) and, to a much lesser extent, CSF1R (Kd = 2,716 nM), highlighting its remarkable selectivity.[1][7]
| Kinase | Kd (nM) |
| FGFR4 | 6 |
| CSF1R | 2,716 |
Target Engagement Assays: Methodologies and Workflows
Several distinct methodologies are employed to confirm and quantify the interaction of an inhibitor with its intracellular target. Below are descriptions and workflows for three common target engagement assays.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same protein. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
Experimental Protocol: NanoBRET™ for FGFR4
-
Cell Transfection: HEK293 cells are transiently transfected with a vector encoding an FGFR4-NanoLuc® fusion protein.
-
Cell Seeding: Transfected cells are seeded into 96-well or 384-well assay plates.
-
Tracer and Compound Addition: A NanoBRET™ tracer specific for FGFR4 is added to the cells, followed by the addition of serially diluted this compound or other test compounds.
-
Incubation: The plate is incubated for a defined period (e.g., 2 hours) to allow for compound entry and target engagement.
-
Signal Detection: A NanoBRET™ Nano-Glo® substrate and an extracellular NanoLuc® inhibitor are added to the wells.
-
Data Acquisition: The BRET signal is measured using a luminometer equipped with appropriate filters.
-
Data Analysis: The data is normalized and fitted to a dose-response curve to determine the IC50 value, representing the concentration at which the compound displaces 50% of the tracer.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in intact cells or tissue lysates. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting point (Tm) increases. This stabilization can be detected by heating the cell lysate to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Experimental Protocol: CETSA® for FGFR4
-
Cell Treatment: Culture cells (e.g., HCC cell lines) and treat with this compound or a vehicle control for a specified time.
-
Harvest and Aliquot: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Denaturation: Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of FGFR4 using Western blotting or other protein detection methods like mass spectrometry.
-
Data Analysis: Plot the amount of soluble FGFR4 as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Chemoproteomics
Chemoproteomics methods utilize chemical probes, often derivatized versions of the inhibitor with a "handle" (e.g., an alkyne group), to identify the cellular targets of a compound on a proteome-wide scale. In a competitive profiling experiment, cells are pre-treated with the unmodified inhibitor (e.g., this compound), which blocks the binding sites on its targets. Subsequent treatment with the probe results in labeling of only those proteins that are not engaged by the inhibitor. The probe-labeled proteins are then enriched and identified by mass spectrometry.
Experimental Protocol: Competitive Chemoproteomics for this compound
-
Cell Treatment: Treat cells with varying concentrations of this compound or a vehicle control.
-
Probe Labeling: Add an alkyne-derivatized probe version of a covalent kinase inhibitor to the cells to label available cysteine-containing proteins.
-
Cell Lysis: Lyse the cells to release the proteome.
-
Click Chemistry: Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.
-
Enrichment: Use streptavidin-coated beads to pull down the biotinylated proteins.
-
Mass Spectrometry: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins. A decrease in the signal for FGFR4 in the this compound-treated samples compared to the vehicle control confirms target engagement.
Conclusion
The selection of a target engagement assay depends on the specific research question. The NanoBRET™ assay offers a high-throughput method for quantifying inhibitor affinity in living cells. CETSA® provides a robust validation of target engagement with the endogenous, unmodified protein. Chemoproteomics offers a comprehensive, unbiased view of an inhibitor's selectivity across the entire proteome. The data presented in this guide demonstrate that this compound is a highly potent and selective FGFR4 inhibitor. The experimental protocols and workflows provided herein serve as a resource for researchers seeking to evaluate the target engagement of this compound and other kinase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
A Comparative Guide to BLU-9931 and Other Irreversible FGFR4 Inhibitors
In the landscape of targeted cancer therapy, the fibroblast growth factor receptor 4 (FGFR4) has emerged as a promising target, particularly in hepatocellular carcinoma (HCC) and other solid tumors characterized by the amplification of its ligand, FGF19.[1] The development of irreversible inhibitors targeting FGFR4 has marked a significant advancement in the field. This guide provides an objective comparison of BLU-9931 against other notable irreversible FGFR4 inhibitors, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals.
Introduction to Irreversible FGFR4 Inhibition
FGFR4, a receptor tyrosine kinase, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[2] Aberrant activation of the FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of cancers.[1] Irreversible inhibitors offer a therapeutic advantage by forming a covalent bond with the target protein, leading to sustained inhibition. In the case of FGFR4, many of these inhibitors, including BLU-9931, achieve their selectivity by targeting a unique cysteine residue (Cys552) located in the ATP-binding pocket, which is not present in other FGFR family members (FGFR1-3).[3][4]
Comparative Analysis of Irreversible FGFR4 Inhibitors
This section details the performance of BLU-9931 in comparison to other selective, irreversible, or covalent FGFR4 inhibitors such as H3B-6527, FGF401 (Roblitinib), and INCB062079.
Biochemical Potency and Selectivity
The in vitro inhibitory activities of these compounds against FGFR4 and other kinases are crucial indicators of their potency and specificity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Fold Selectivity (FGFR1/FGFR4) | Fold Selectivity (FGFR2/FGFR4) | Fold Selectivity (FGFR3/FGFR4) | Reference |
| BLU-9931 | 3 | 591 | 493 | 150 | ~197 | ~164 | 50 | [3][5] |
| H3B-6527 | <1.2 | 320 | 1,290 | 1,060 | >267 | >1075 | >883 | [1] |
| FGF401 (Roblitinib) | 1.9 | >1,900 | >1,900 | >1,900 | >1000 | >1000 | >1000 | [6][7] |
| INCB062079 | Low nM | - | - | - | >250 (against other FGFRs) | >250 (against other FGFRs) | >250 (against other FGFRs) | [8][9] |
Note: A direct head-to-head comparison of IC50 values should be interpreted with caution as experimental conditions may vary between studies.
Cellular Activity
The efficacy of these inhibitors is further evaluated in cellular assays, which provide insights into their ability to inhibit FGFR4 signaling and cell proliferation in cancer cell lines with an activated FGF19-FGFR4 pathway.
| Inhibitor | Cell Line(s) | Key Cellular Effects | Reference |
| BLU-9931 | Hep 3B, HuH7, JHH7 | Potent inhibition of FRS2, MAPK, and AKT phosphorylation; induces apoptosis. | [10] |
| H3B-6527 | Hep3B | Robust inhibition of pERK1/2; induces caspase-3/7 activation and apoptosis. | [1] |
| FGF401 (Roblitinib) | HCC and gastric cancer cell lines | Inhibits growth of cell lines expressing FGF19, FGFR4, and β-klotho. | [6] |
| INCB062079 | FGF19-amplified cell lines | Inhibits autophosphorylation of FGFR4 and downstream signaling; selective growth inhibition. | [8][9] |
In Vivo Efficacy
Preclinical studies using animal models, typically xenografts of human cancer cell lines, are critical for assessing the anti-tumor activity of these inhibitors in a living organism.
| Inhibitor | Animal Model | Key In Vivo Outcomes | Reference |
| BLU-9931 | HCC tumor xenograft (mice) | Remarkable antitumor activity in models with FGF19 overexpression. | [7][11] |
| H3B-6527 | Hep3B subcutaneous and orthotopic xenograft (mice) | Dose-dependent inhibition of tumor growth, with higher doses causing tumor regression. | [1] |
| FGF401 (Roblitinib) | HCC tumor xenografts and PDX models (mice) | Robust, dose-dependent inhibition of tumor phospho-FGFR4 levels and significant anti-tumor activity. | [6] |
| INCB062079 | Subcutaneous xenograft tumors (mice) | Inhibition of tumor growth and significant regressions at well-tolerated doses. | [9] |
Mechanism of Action
BLU-9931, H3B-6527, and INCB062079 are classified as irreversible covalent inhibitors that specifically target Cysteine 552 within the ATP-binding site of FGFR4.[2][3] This covalent modification leads to a durable inhibition of the kinase activity. FGF401 is described as a "reversible-covalent" inhibitor, which also targets a cysteine residue but forms a bond that can be reversed.[6][12] This distinct mechanism may influence the duration of action and potential for off-target effects.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
Assessing BLU9931's Synergistic Potential with Other Anticancer Agents: A Comparative Guide
The landscape of cancer therapy is increasingly shifting towards combination strategies to enhance efficacy and overcome resistance. BLU9931, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), has demonstrated significant antitumor activity as a monotherapy in preclinical models of hepatocellular carcinoma (HCC) and other cancers with an activated FGFR4 signaling pathway. This guide provides a comparative analysis of this compound's synergistic effects when combined with other anticancer agents, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound and Palbociclib in Lung Squamous Cell Carcinoma (LUSC)
The combination of this compound with the CDK4/6 inhibitor palbociclib has shown promise in lung squamous cell carcinoma (LUSC), a cancer type where FGF19 and CCND1 are sometimes co-amplified. FGF19, the ligand for FGFR4, can enhance CCND1 expression, a key regulator of the cell cycle, providing a strong rationale for dual targeting of these pathways.
Quantitative Data Summary
| Cell Line | Treatment | Endpoint | Result |
| H520 & SK-MES-1 LV-FGF19 | This compound + Palbociclib (1:1 ratio) | Cell Viability (CCK8 Assay) | Potentiated growth inhibition compared to single agents.[1] |
| H520 & SK-MES-1 LV-FGF19 | This compound + Palbociclib (1:1 ratio) | Cytotoxicity (LDH Assay) | Increased lactate dehydrogenase release, indicating enhanced cell death with the combination. |
| H520 & SK-MES-1 LV-FGF19 | This compound + Palbociclib | Cell Cycle Analysis | Combination treatment led to G1 phase arrest.[1] |
| LUSC Xenograft Model | This compound + Palbociclib | Tumor Growth | Marked inhibition of tumor growth in vivo compared to single-agent treatment.[1] |
Experimental Protocol: In Vitro Combination in LUSC Cells
-
Cell Lines: Human LUSC cell lines H520 and SK-MES-1 LV-FGF19 were used.
-
Treatments: Cells were treated with DMSO (control), this compound alone, palbociclib alone, or a combination of both drugs at a fixed 1:1 ratio.
-
Assays:
-
Cell Viability: Cell Counting Kit-8 (CCK8) assay was performed after 7-10 days of treatment.
-
Cytotoxicity: Intracellular lactate dehydrogenase (LDH) assay was conducted.
-
Cell Cycle: Flow cytometry was used to analyze cell cycle distribution.
-
Senescence: β-galactosidase staining was performed.
-
Signaling Pathway and Experimental Workflow
The FGF19-FGFR4 signaling pathway, when activated, can lead to the upregulation of CCND1, which in conjunction with CDK4/6, promotes cell cycle progression. This compound inhibits FGFR4, while palbociclib inhibits CDK4/6, leading to a synergistic blockade of this oncogenic signaling.
Caption: Dual inhibition of FGFR4 by this compound and CDK4/6 by palbociclib in LUSC.
This compound and Quercetin in Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC), this compound has been shown to induce cellular senescence, a state of irreversible cell cycle arrest. Senescent cells, while not proliferating, can be cleared by senolytic agents. Quercetin, a natural flavonoid, has demonstrated senolytic activity, providing a novel therapeutic strategy when combined with senescence-inducing agents like this compound.[2][3]
Quantitative Data Summary
| Cell Line | Treatment | Endpoint | Result |
| PK-1 & T3M-4 | This compound (2 µM for 7 days) followed by Quercetin (12.5 or 25 µM for 4 days) | Cell Viability (ATP Assay) | Significant decrease in viability of this compound-pretreated cells compared to quercetin alone (p < 0.01).[2] |
| PK-45P | This compound (2 µM for 7 days) followed by Quercetin (12.5 or 25 µM for 4 days) | Cell Viability (ATP Assay) | No significant effect, suggesting cell-line specific responses.[2] |
Experimental Protocol: Senescence Induction and Senolysis in PDAC Cells
-
Cell Lines: Human PDAC cell lines PK-1, T3M-4, and PK-45P were utilized.[2]
-
Senescence Induction: Cells were incubated for 7 days in the presence or absence of 2 µM this compound to induce a senescent state.[2]
-
Senolytic Treatment: Following the 7-day incubation with this compound, the senolytic drug quercetin was added at concentrations of 12.5 µM or 25 µM, and cells were incubated for an additional 4 days.[2]
-
Viability Assessment: Cell viability was measured using an ATP-based assay.[2]
Experimental Workflow
The experimental design involves a sequential treatment strategy where this compound first induces a senescent state in pancreatic cancer cells, which are then targeted for elimination by the senolytic agent quercetin.
Caption: Sequential treatment with this compound and quercetin in pancreatic cancer.
This compound and Sorafenib in Hepatocellular Carcinoma (HCC)
Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced HCC. However, its efficacy can be limited by resistance. The FGF19-FGFR4 signaling axis has been implicated in sorafenib resistance. Therefore, combining this compound with sorafenib presents a rational approach to enhance therapeutic outcomes in HCC.
Quantitative Data Summary
| Model | Treatment | Endpoint | Result |
| Hep 3B Xenograft | This compound (100 mg/kg, twice daily) | Tumor Growth | Caused tumor regression.[4] |
| Hep 3B Xenograft | Sorafenib (30 mg/kg, once daily) | Tumor Growth | Modest effect on tumor growth.[4] |
| Sorafenib-Resistant HCC Xenograft | This compound + Sorafenib | Tumor Growth | Enhanced sorafenib's effect in resistant tumors. |
Experimental Protocol: In Vivo Combination in HCC Xenograft Model
-
Animal Model: Female nude mice implanted with Hep 3B human HCC cells.
-
Tumor Establishment: Tumors were allowed to reach a volume of 100-150 mm³.
-
Treatment Groups:
-
Vehicle control
-
This compound (e.g., 100 mg/kg, orally, twice daily)
-
Sorafenib (e.g., 30 mg/kg, orally, once daily)
-
This compound + Sorafenib
-
-
Monitoring: Tumor volume and body weight were monitored regularly for the duration of the study (e.g., 21 days).[4]
Rationale for Combination
This compound's targeted inhibition of the FGFR4 pathway, a known resistance mechanism to sorafenib, provides a strong basis for their combined use to achieve a more potent and durable anti-tumor response in HCC.
Caption: this compound targets a key resistance pathway to sorafenib in HCC.
Conclusion
The preclinical data presented in this guide highlight the significant potential of this compound in combination therapies across different cancer types. The synergistic or additive effects observed when this compound is combined with a CDK4/6 inhibitor in LUSC, a senolytic agent in pancreatic cancer, and a multi-kinase inhibitor in HCC underscore the importance of rationally designed combination strategies. These findings provide a strong foundation for further investigation and clinical translation of this compound-based combination treatments to improve patient outcomes.
References
- 1. FGF19 Is Coamplified With CCND1 to Promote Proliferation in Lung Squamous Cell Carcinoma and Their Combined Inhibition Shows Improved Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
